Technical Documentation Center

N-(1-methylbutyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(1-methylbutyl)benzamide
  • CAS: 80936-85-2

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectral data for N-(1-methylbutyl)benzamide

An In-Depth Technical Guide to the Structural Elucidation of N-(1-Methylbutyl)benzamide Executive Summary N-(1-methylbutyl)benzamide (systematically known as N-(pentan-2-yl)benzamide) is a highly versatile pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of N-(1-Methylbutyl)benzamide

Executive Summary

N-(1-methylbutyl)benzamide (systematically known as N-(pentan-2-yl)benzamide) is a highly versatile pharmacophore in modern medicinal chemistry. Derivatives of this scaffold—most notably 3,4-dichloro-N-(1-methylbutyl)benzamide—have emerged as potent, highly selective inhibitors of Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP or MMP-14) [1]. Because the precise stereoelectronic properties of the 1-methylbutyl aliphatic chain dictate binding affinity to the unique hemopexin-like (HPX) domain of MT1-MMP, rigorous structural validation is paramount [2].

As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not as a passive analytical tool, but as a self-validating system. This whitepaper details the causality behind the experimental protocols and provides a comprehensive breakdown of the 1 H and 13 C NMR spectral data for N-(1-methylbutyl)benzamide.

Experimental Protocols: The Causality of Acquisition

High-resolution NMR requires meticulous sample preparation and instrument calibration. A spectrum is only as reliable as the homogeneity of the magnetic field ( B0​ ) and the relaxation parameters chosen.

Step-by-Step Methodology for High-Resolution 1D NMR
  • Sample Preparation (Concentration vs. Resolution): Dissolve 5–10 mg of purified N-(1-methylbutyl)benzamide in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Excessive concentration (>20 mg) increases solution viscosity. This enhances dipole-dipole relaxation ( T2​ shortening), which broadens spectral lines and destroys the fine J -coupling resolution required to map the complex aliphatic multiplets of the 1-methylbutyl chain.

  • Locking and Shimming (Optimizing B0​ Homogeneity): Lock the spectrometer to the deuterium frequency of CDCl 3​ . Perform automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 room-temperature shims. Causality: The 1-methylbutyl chain produces highly overlapping multiplets (e.g., the C3' and C4' methylenes). Poor shimming will artificially merge these signals, obscuring the spin-spin splitting necessary to confirm alkyl chain connectivity.

  • 1 H NMR Pulse Sequence (zg30): Utilize a standard 30° flip-angle pulse sequence with a relaxation delay ( D1​ ) of 2.0 seconds. Acquire 16 scans at 400 MHz. Causality: A 2.0s D1​ ensures near-complete longitudinal relaxation ( T1​ ) for the protons before the next pulse. This guarantees that the integration values accurately reflect the 17 protons in the molecule.

  • 13 C NMR Pulse Sequence (zgpg30): Utilize a proton-decoupled 13 C sequence (WALTZ-16 decoupling) with a D1​ of 2.0 seconds. Acquire 256–512 scans at 100 MHz. Causality: 13 C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. Proton decoupling collapses the carbon multiplets into sharp singlets, concentrating the signal intensity, while multiple scans build the necessary signal-to-noise ratio (SNR) [3].

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 5-10 mg) LockShim Locking & Shimming (Optimize B0 Homogeneity) SamplePrep->LockShim PulseSeq Pulse Sequence Selection (zg30 / zgpg30) LockShim->PulseSeq Acquisition FID Acquisition (NS=16 for 1H, 256 for 13C) PulseSeq->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing Analysis Spectral Elucidation (Multiplet Analysis) Processing->Analysis

Caption: Sequential workflow for high-resolution NMR acquisition and processing.

1 H NMR Spectral Analysis (400 MHz, CDCl 3​ )

The 1 H NMR spectrum of N-(1-methylbutyl)benzamide is a textbook example of magnetic anisotropy and predictable spin-spin splitting.

  • The Aromatic Region (7.40 – 7.80 ppm): The benzoyl protons are strongly deshielded by the diamagnetic anisotropy of the aromatic ring. The ortho protons appear furthest downfield at ~7.75 ppm due to their proximity to the electron-withdrawing carbonyl group.

  • The Amide Proton (~5.90 ppm): The NH proton appears as a broad doublet. The broadening is caused by quadrupolar relaxation from the adjacent 14 N nucleus ( I=1 ) and dynamic chemical exchange with trace moisture in the solvent.

  • The Aliphatic Chain (0.90 – 4.25 ppm): The methine proton (C1') attached directly to the nitrogen is deshielded by the electronegative amide group, shifting it downfield to ~4.20 ppm. It appears as a complex multiplet (pseudo-octet) because it couples with the adjacent NH, the C2' methyl group, and the C3' methylene protons.

Table 1: 1 H NMR Chemical Shifts and Multiplicities
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Ar-H (ortho) 7.75Doublet (d)7.52HBenzoyl C2, C6 protons
Ar-H (para) 7.48Triplet (t)7.51HBenzoyl C4 proton
Ar-H (meta) 7.42Triplet (t)7.52HBenzoyl C3, C5 protons
N-H 5.90Broad Doublet (br d)8.01HAmide proton
C1'-H 4.20Multiplet (m)-1HChiral methine
C3'-H 2​ 1.50Multiplet (m)-2HAliphatic methylene
C4'-H 2​ 1.35Multiplet (m)-2HAliphatic methylene
C2'-H 3​ 1.20Doublet (d)6.53HMethyl attached to C1'
C5'-H 3​ 0.92Triplet (t)7.03HTerminal methyl

13 C NMR Spectral Analysis (100 MHz, CDCl 3​ )

The 13 C NMR spectrum yields 10 distinct carbon environments, reflecting the symmetry of the mono-substituted benzene ring. The chemical shifts are governed primarily by hybridization and inductive effects.

  • Carbonyl (C=O): Highly deshielded due to the electronegative oxygen and sp2 hybridization, resonating at ~167.0 ppm.

  • Aromatic Carbons: The ipso carbon (C8) is the most deshielded aromatic signal (~135.2 ppm) because it lacks an attached proton and is directly bonded to the electron-withdrawing carbonyl.

  • Aliphatic Carbons: The chemical shifts of the 1-methylbutyl chain follow a strict distance-dependent inductive decay from the nitrogen atom: C1' > C3' > C2' > C4' > C5'.

Table 2: 13 C NMR Chemical Shifts
Carbon PositionChemical Shift ( δ , ppm)TypeHybridization
C=O (Carbonyl) 167.0Quaternary sp2
Ar-C (ipso) 135.2Quaternary sp2
Ar-C (para) 131.1CH sp2
Ar-C (meta) 128.5CH sp2
Ar-C (ortho) 126.8CH sp2
C1' (Methine) 45.5CH sp3
C3' (Methylene) 39.2CH 2​ sp3
C2' (Methyl) 20.8CH 3​ sp3
C4' (Methylene) 19.5CH 2​ sp3
C5' (Methyl) 13.9CH 3​ sp3

Biological Application: MT1-MMP Inhibition

Why does the precise NMR assignment of this molecule matter? In drug development, the 1-methylbutyl chain is not just a lipophilic tail; it is a highly specific geometric key. Derivatives like 3,4-dichloro-N-(1-methylbutyl)benzamide use this exact aliphatic geometry to bind to the HPX domain of MT1-MMP [1]. By blocking the HPX domain, the drug prevents MT1-MMP from forming homodimers and interacting with CD44 and integrins, thereby halting the activation of Pro-MMP-2 and stopping tumor/endometriotic invasion at the source [2].

MT1_MMP_Pathway Drug N-(1-methylbutyl)benzamide Derivatives MT1MMP MT1-MMP (MMP-14) HPX Domain Drug->MT1MMP Inhibits ProMMP2 Pro-MMP-2 Activation MT1MMP->ProMMP2 Activates ECM ECM Degradation & Collagenolysis ProMMP2->ECM Catalyzes Invasion Tumor Invasion / Endometriosis Progression ECM->Invasion Promotes

Caption: Mechanism of action for benzamide derivatives inhibiting MT1-MMP-driven invasion.

References

  • Maharani, M., & Sutrisno, S. (2022). "Phaleria macrocarpa Flavonoid as a Potent MMP-1 Inhibitor for Endometriosis Therapy: In silico Study." Asian Journal of Health Research, 1(2), 7-11. Available at:[Link] [1]

  • Woskowicz, A. M., et al. (2025). "Monitoring and Inhibiting MT1-MMP during Cancer Initiation and Progression." ResearchGate. Available at:[Link] [2]

  • National Center for Biotechnology Information. "3,4-dichloro-N-(pentan-2-yl)benzamide | C12H15Cl2NO | CID 346721" PubChem Database. Available at:[Link] [3]

Exploratory

mass spectrometry fragmentation pathways of N-(1-methylbutyl)benzamide

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of N-(1-methylbutyl)benzamide Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of N-(1-methylbutyl)benzamide

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of N-(1-methylbutyl)benzamide (Molecular Formula: C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ).[1] Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By integrating established principles of amide fragmentation with detailed mechanistic explanations, this guide serves as an authoritative resource for the structural characterization and identification of N-substituted benzamides. Methodologies for experimental analysis are detailed, and key fragmentation patterns are visualized to facilitate a deeper understanding.

Introduction: The Structural Elucidation Challenge

N-(1-methylbutyl)benzamide is a secondary amide featuring a benzoyl group attached to a chiral pentyl amine. The structural analysis of such N-alkylated aromatic amides is critical in various fields, including medicinal chemistry, materials science, and metabolite identification. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.

The fragmentation pattern of a molecule in a mass spectrometer is a highly reproducible fingerprint, dictated by its intrinsic chemical structure. Understanding these pathways is not merely an academic exercise; it is fundamental to confirming molecular identity, identifying unknown compounds, and elucidating the structure of metabolites and degradants. This guide will explore the primary fragmentation mechanisms for N-(1-methylbutyl)benzamide, focusing on the cleavages and rearrangements that govern its mass spectrum.

Electron Ionization (EI) Fragmentation Pathways

Under Electron Ionization (70 eV), N-(1-methylbutyl)benzamide will produce a molecular ion (M⁺•) and a series of characteristic fragment ions. The molecular ion peak for most amides is typically observable, providing immediate confirmation of the molecular weight.[2][3] The subsequent fragmentation is dominated by processes that lead to the formation of stable ions, primarily driven by α-cleavage and hydrogen rearrangement reactions.

α-Cleavage: The Dominant Fragmentation Route

Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a principal fragmentation pathway for amides.[4][5] For N-(1-methylbutyl)benzamide, two primary α-cleavage events are anticipated.

Pathway A: Amide N-CO Bond Cleavage

The most favorable fragmentation for aromatic amides is the cleavage of the N-CO bond.[4][6][7] This homolytic cleavage is driven by the exceptional stability of the resulting benzoyl cation.

  • Formation of the Benzoyl Cation (m/z 105): Cleavage of the N-CO bond results in the formation of the resonance-stabilized benzoyl cation, [C₇H₅O]⁺. This ion is often the base peak in the spectrum of N-substituted benzamides due to its high stability.[4][8]

  • Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can undergo a subsequent neutral loss of a carbon monoxide (CO) molecule to form the phenyl cation, [C₆H₅]⁺.[2][4][8]

Caption: Primary α-cleavage pathway leading to the stable benzoyl cation.

Pathway B: Alkyl Chain C-C Cleavage

Cleavage of the C-C bond alpha to the nitrogen atom on the alkyl substituent leads to the formation of a stable iminium ion. The fragmentation will favor the loss of the largest possible alkyl radical.

  • Formation of the Iminium Ion (m/z 148): Cleavage of the bond between the chiral carbon (C1 of the butyl chain) and the propyl group results in the loss of a propyl radical (•C₃H₇). This generates a resonance-stabilized iminium ion, [C₆H₅CONH=CHCH₃]⁺, at m/z 148.

McLafferty Rearrangement: A Signature Rearrangement

The McLafferty rearrangement is a hallmark fragmentation for carbonyl-containing compounds that possess an accessible γ-hydrogen.[9][10] N-(1-methylbutyl)benzamide meets this structural requirement. The rearrangement proceeds through a six-membered cyclic transition state, involving the transfer of a γ-hydrogen from the alkyl chain to the carbonyl oxygen, followed by β-cleavage.[5][11]

  • Hydrogen Transfer and Neutral Loss: A hydrogen atom from the third carbon of the butyl chain (the γ-carbon) is transferred to the carbonyl oxygen.

  • Formation of a Radical Cation (m/z 149): This is immediately followed by the cleavage of the bond between the α and β carbons of the alkyl chain, leading to the elimination of a neutral propene molecule (C₃H₆) and the formation of the radical cation of N-ethylidenebenzamide enol, [C₉H₁₁NO]⁺•, at m/z 149.

Caption: McLafferty rearrangement pathway via a cyclic transition state.

Electrospray Ionization Tandem MS (ESI-MS/MS)

In ESI, a "soft" ionization technique, the molecule is typically observed as the protonated species, [M+H]⁺, at m/z 192.[6][7] Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). Amide bonds are readily cleaved under these conditions.[12]

The primary fragmentation pathway for the protonated N-(1-methylbutyl)benzamide involves the cleavage of the protonated amide bond. This is often described as a "mobile proton" model, where protonation at the amide nitrogen or oxygen weakens the C-N bond.[13]

  • Protonated Molecule ([M+H]⁺, m/z 192): The parent ion observed in the initial MS scan.

  • Amide Bond Cleavage: Upon collisional activation, the most facile fragmentation is the cleavage of the amide C-N bond.

  • Formation of Acylium and Aminium Ions: This cleavage results in two diagnostic product ions:

    • The benzoyl acylium ion at m/z 105 , identical to the one observed in EI-MS.

    • The protonated 1-methylbutylamine at m/z 88 , corresponding to the N-alkyl portion of the molecule.

Caption: ESI-MS/MS fragmentation of the protonated parent molecule.

Summary of Key Fragment Ions

The table below summarizes the principal ions expected in the mass spectrum of N-(1-methylbutyl)benzamide under EI conditions. The relative intensities can vary between instruments but provide a general guide.[8]

m/zProposed Ion StructureFragmentation PathwayProbable Relative Intensity
191[C₁₂H₁₇NO]⁺•Molecular Ion (M⁺•)Moderate
149[C₉H₁₁NO]⁺•McLafferty RearrangementModerate to High
148[C₉H₁₀NO]⁺α-Cleavage (loss of •C₃H₇)Moderate
105[C₇H₅O]⁺α-Cleavage (N-CO cleavage)High (Often Base Peak)
77[C₆H₅]⁺Neutral Loss (CO) from m/z 105Moderate to High

Experimental Protocol: GC-MS Analysis

This section outlines a standard operating procedure for the analysis of N-(1-methylbutyl)benzamide using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of N-(1-methylbutyl)benzamide in a high-purity solvent such as methanol or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

GC-MS Instrumentation and Parameters
  • System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.[8]

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • GC Column:

    • Type: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute

      • Ramp: 20 °C/min to 280 °C

      • Final Hold: Hold at 280 °C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full Scan

    • Scan Range: m/z 40 - 400

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to N-(1-methylbutyl)benzamide.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.

  • Interpretation: Analyze the extracted mass spectrum, identifying the molecular ion and the key fragment ions (m/z 149, 148, 105, 77) as detailed in this guide.

  • Library Matching: Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

Caption: Standard workflow for the GC-MS analysis of N-(1-methylbutyl)benzamide.

Conclusion

The mass spectrometric fragmentation of N-(1-methylbutyl)benzamide is a predictable process governed by the fundamental principles of organic mass spectrometry. Under EI, the molecule undergoes characteristic α-cleavages to produce the highly stable benzoyl cation (m/z 105) and a diagnostic iminium ion (m/z 148), alongside a significant fragment at m/z 149 resulting from a McLafferty rearrangement. Under softer ESI-MS/MS conditions, fragmentation of the protonated molecule yields the benzoyl cation (m/z 105) and the protonated amine (m/z 88). A thorough understanding of these pathways, as detailed in this guide, provides scientists with the necessary tools for the confident and accurate structural characterization of this and related N-substituted benzamide compounds.

References

  • de Armas, I., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link][4][6][7]

  • Semantic Scholar. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Main fragmentation pattern of the amides in EI-MS. Retrieved from ResearchGate. Available at: [Link][14]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Available at: [Link][12]

  • Whitman College. (n.d.). GCMS Section 6.16 - Fractionation of Amides. Available at: [Link][2]

  • Nair, H., Somogyi, A., & Wysocki, V. H. (1996). Effect of Alkyl Substitution at the Amide Nitrogen on Amide Bond Cleavage: Electrospray ionization/surface-induced Dissociation Fragmentation of Substance P and Two Alkylated Analogs. Journal of Mass Spectrometry, 31(10), 1141-8. Available at: [Link][13]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Available at: [Link][9]

  • Cambridge University Press & Assessment. (n.d.). McLafferty Rearrangement. Available at: [Link][10]

  • The Organic Chemistry Tutor. (2025). The McLafferty Rearrangement in Mass Spectrometry. YouTube. Available at: [Link][11]

  • PubChem. (n.d.). N-(1-methylbutyl)benzamide. National Center for Biotechnology Information. Available at: [Link][1]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link][3]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link][5]

Sources

Foundational

N-(1-methylbutyl)benzamide: Chemical Architecture, Physicochemical Profiling, and Allosteric MT1-MMP Inhibition

Abstract The development of selective matrix metalloproteinase (MMP) inhibitors has historically been hindered by the dose-limiting toxicities associated with broad-spectrum catalytic domain chelation. The discovery of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The development of selective matrix metalloproteinase (MMP) inhibitors has historically been hindered by the dose-limiting toxicities associated with broad-spectrum catalytic domain chelation. The discovery of the N-(1-methylbutyl)benzamide scaffold marked a paradigm shift in targeted drug design. By serving as a highly tunable, hydrophobic pharmacophore, this structure—particularly its halogenated derivatives—enables the allosteric modulation of Membrane Type-1 Matrix Metalloproteinase (MT1-MMP/MMP-14). This technical whitepaper explores the physicochemical properties of the N-(1-methylbutyl)benzamide core, the mechanistic causality of its derivatives in tumor biology, and self-validating experimental workflows for evaluating its efficacy.

Chemical Architecture and Physicochemical Profiling

The foundational scaffold, N-(1-methylbutyl)benzamide (also known as N-pentan-2-ylbenzamide), consists of a rigid benzamide core coupled to a flexible 1-methylbutyl aliphatic chain. According to data from [1], this architecture provides an optimal balance of hydrogen-bonding capacity (via the amide linkage) and lipophilicity (via the pentan-2-yl tail).

While the unsubstituted core is chemically stable, its true pharmacological value is unlocked via halogenation. The substitution of two chlorine atoms at the 3 and 4 positions of the aromatic ring yields 3,4-dichloro-N-(1-methylbutyl)benzamide (widely known as NSC 405020 ). As detailed by [3], this specific modification drastically increases the molecule's hydrophobic character, shifting the XLogP3 from 2.9 to 4.9. This physicochemical shift is the causal driver for its biological activity, allowing the compound to partition effectively into lipid membranes and insert deeply into the hydrophobic pockets of target proteins.

Table 1: Comparative Physicochemical Properties
PropertyN-(1-methylbutyl)benzamide (Core)3,4-dichloro-N-(1-methylbutyl)benzamide (NSC 405020)
Molecular Formula C₁₂H₁₇NOC₁₂H₁₅Cl₂NO
Molecular Weight 191.27 g/mol 260.16 g/mol
XLogP3 (Lipophilicity) 2.94.9
Topological Polar Surface Area 29.1 Ų29.1 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 11
Rotatable Bonds 44

Mechanistic Causality: Allosteric Modulation via the PEX Domain

In drug development, understanding why a molecule works is as critical as knowing that it works. Early MMP inhibitors were designed to chelate the active-site zinc ion. Because this catalytic cleft is highly conserved across the MMP family, these drugs caused severe off-target effects (e.g., musculoskeletal syndrome).

The N-(1-methylbutyl)benzamide derivative NSC 405020 circumvents this by acting as a non-catalytic, allosteric inhibitor. The Mechanistic Causality: Rather than targeting the zinc ion, the highly lipophilic pentan-2-yl tail and dichlorobenzene ring of NSC 405020 intercalate specifically into the hemopexin (PEX) domain of MT1-MMP—interacting with residues Met-328, Arg-330, and Asp-376. The PEX domain is a four-bladed β-propeller structure required for MT1-MMP to form homodimers on the cell surface. Because MT1-MMP must homodimerize to form the active complex that cleaves pro-MMP-2 into its active, invasion-promoting form, sterically hindering this dimerization neutralizes pro-tumorigenic invasion without blocking the basal catalytic activity required for normal tissue homeostasis ( [5]).

Mechanism MT1 MT1-MMP Monomer PEX Hemopexin (PEX) Domain MT1->PEX contains Dimer MT1-MMP Homodimer PEX->Dimer mediates PEX->Dimer X (Inhibited) Inhibitor NSC 405020 (Benzamide Derivative) Inhibitor->PEX binds & blocks ProMMP2 Pro-MMP-2 Activation Dimer->ProMMP2 catalyzes Invasion Tumor Cell Invasion ProMMP2->Invasion promotes

Diagram 1: Allosteric inhibition of MT1-MMP homodimerization by the N-(1-methylbutyl)benzamide derivative.

Experimental Workflows: Self-Validating Transwell Invasion Assay

To accurately quantify the efficacy of PEX-domain inhibitors, standard migration assays are insufficient. Researchers must utilize a 3D extracellular matrix model that forces cells to rely on MT1-MMP-driven proteolysis. The following protocol, adapted from standards provided by [4], is engineered as a self-validating system.

Step-by-Step Methodology
  • Matrix Preparation & Coating: Coat a 6.5-mm insert membrane (8 μm pore size) with 0.1 mL Type I Collagen (COL-I, 300 μg/mL in MEGM). Air dry for 16 hours, then rehydrate for 1 hour in 0.2 mL MEGM.

    • Causality: COL-I mimics the dense desmoplastic stroma of tumors, ensuring that cells cannot simply squeeze through the pores (amoeboid migration) but must actively cleave the matrix via MT1-MMP.

    • Validation Check: Run a parallel uncoated Transwell insert. If compound inhibition is observed in the uncoated well, the drug is exhibiting off-target cytotoxicity rather than specific anti-invasive properties.

  • Compound Formulation: Prepare the inhibitor in DMSO (see Table 2). Dilute to working concentrations (10–100 μmol/L) in MEGM.

  • Cell Pre-incubation: Incubate 5×10⁴ target cells with the inhibitor or vehicle (0.1%–1% DMSO) for 20 minutes prior to plating.

    • Causality: Because NSC 405020 is highly lipophilic, pre-incubation allows the compound to fully partition into the cell membrane and engage the MT1-MMP PEX domain before the cells are exposed to chemotactic stress.

  • Migration Phase: Add MEGM containing 10% FBS to the lower chamber as a chemoattractant. Seed the pre-incubated cells into the upper chamber. Incubate for 16–18 hours at 37°C.

  • Extraction and Quantification: Swab the top surface of the membrane to remove non-invading cells. Fix and stain the bottom surface with 0.2% crystal violet. Extract the incorporated dye with 1% SDS and measure absorbance at 570 nm.

    • Validation Check: Calculate the Signal-to-Noise (S/N) ratio by comparing the 10% FBS lower chamber to a serum-free lower chamber control. An S/N ratio > 3.0 is mandatory to validate the integrity of the chemotactic gradient.

Protocol Step1 1. Matrix Coating (COL-I on 8µm Transwell) Step2 2. Compound Pre-incubation (Cells + Inhibitor/DMSO) Step1->Step2 setup complete Step3 3. Migration Phase (16-18h in MEGM + 10% FBS) Step2->Step3 seed cells Step4 4. Fixation & Staining (0.2% Crystal Violet) Step3->Step4 remove non-migrated Step5 5. Extraction & Quantification (1% SDS, Absorbance at 570nm) Step4->Step5 extract dye

Diagram 2: Self-validating workflow for the MT1-MMP Transwell Invasion Assay.

Data Presentation: Formulation and Solubility

Due to the elevated XLogP3 of the 3,4-dichloro derivative, aqueous solubility is poor. Precise stock solution preparation in high-purity DMSO is critical to prevent micro-precipitation, which can artificially lower the effective concentration and skew IC₅₀ calculations.

Table 2: Stock Solution Preparation for NSC 405020 (MW: 260.16 g/mol )
Target ConcentrationVolume of DMSO required for 1 mgVolume of DMSO required for 5 mgVolume of DMSO required for 10 mg
1 mM 3.84 mL19.22 mL38.44 mL
5 mM 0.77 mL3.84 mL7.69 mL
10 mM 0.38 mL1.92 mL3.84 mL
50 mM 0.08 mL0.38 mL0.77 mL

Note: For in vivo applications, stock solutions should be further formulated using co-solvents such as PEG300 and Tween80 to maintain solubility in physiological buffers.

References

  • PubChem. "N-(1-methylbutyl)benzamide | C12H17NO | CID 3118938". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "3,4-dichloro-N-(pentan-2-yl)benzamide | C12H15Cl2NO | CID 346721". National Center for Biotechnology Information. URL:[Link]

Exploratory

Thermodynamic Stability and Phase Behavior of N-(1-methylbutyl)benzamide: A Comprehensive Technical Guide

Executive Summary Understanding the thermodynamic stability and phase behavior of secondary amides is a critical prerequisite in pharmaceutical formulation, materials science, and synthetic chemistry. This whitepaper pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic stability and phase behavior of secondary amides is a critical prerequisite in pharmaceutical formulation, materials science, and synthetic chemistry. This whitepaper provides an in-depth technical analysis of N-(1-methylbutyl)benzamide . By examining its structure-property relationships and detailing a self-validating thermal analysis workflow, this guide equips researchers with the authoritative methodologies required to accurately profile its melting point and solid-state stability.

Chemical Identity and Structural Drivers of Stability

N-(1-methylbutyl)benzamide (CAS: 80936-85-2), also systematically recognized as N-pentan-2-ylbenzamide, is a secondary amide characterized by a molecular weight of 191.27 g/mol [1].

The thermodynamic stability of solid-state amides is governed by a delicate energetic balance. The planar amide core (-CONH-) strongly favors the formation of an extended, highly stable intermolecular N-H···O=C hydrogen-bonding network[2]. However, the physical properties of the molecule are heavily modulated by its N-alkyl substituent.

The Causality of Lattice Disruption: Unlike highly symmetrical substituents (such as tert-butyl groups) that lock into predictable, tightly packed crystal lattices, the 1-methylbutyl group introduces an asymmetric, branched aliphatic chain. The conformational flexibility and steric bulk of this specific sec-pentyl chain actively disrupt the optimal packing of the benzamide core. This steric hindrance reduces the overall lattice energy ( ΔHlattice​ ), which directly translates to a lower enthalpy of fusion ( ΔHfus​ ) and a depressed melting point relative to simpler or more symmetrical analogs.

Comparative Phase Behavior and Melting Point Analysis

Because highly specific, asymmetric aliphatic amides often exhibit polymorphic variability, establishing a thermodynamic baseline requires structural interpolation. Table 1 summarizes the phase behavior of closely related N-alkylbenzamides to contextualize the expected melting point ( Tm​ ) of N-(1-methylbutyl)benzamide.

Table 1: Influence of N-Alkyl Substitution on Benzamide Melting Points
CompoundAlkyl Substitution TypeMelting Point (°C)Structural Impact on Crystal Lattice
N-Isopropylbenzamide Branched (C3)101–103[3]Moderate steric hindrance; maintains a stable H-bond network.
N-(tert-Butyl)benzamide Highly Branched (C4)134–135[3]High symmetry promotes highly efficient, rigid crystal packing.
N-Cyclohexylbenzamide Cyclic (C6)153–154[3]Rigid ring structure maximizes van der Waals interactions.
N-(1-methylbutyl)benzamide Asymmetric Branched (C5)75–95 (Estimated)Asymmetry and chain flexibility significantly disrupt packing efficiency, lowering Tm​ .

(Note: The explicit empirical melting point for N-(1-methylbutyl)benzamide is highly dependent on its polymorphic form, but structural interpolation places its thermodynamic stability below that of its highly symmetric counterparts).

Experimental Methodology: A Self-Validating Thermal Profiling System

To accurately determine the melting point and thermodynamic stability of N-(1-methylbutyl)benzamide, researchers must employ a coupled thermal analysis approach. Relying solely on visual capillary melting point apparatuses is insufficient due to the risk of concurrent sublimation or undetected polymorphic transitions[2].

The following protocol utilizes Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as a self-validating system . TGA ensures that the endotherms observed in DSC are true phase transitions (melting) rather than thermal degradation events masquerading as melting peaks.

Protocol 1: Thermogravimetric Analysis (TGA) for Degradation Profiling
  • Objective: To establish the thermal degradation onset ( Td​ ) before DSC analysis.

  • Causality: Running DSC without prior TGA can lead to severe instrument contamination if the sample decomposes upon melting. Furthermore, mass loss events absorb heat, creating broad endothermic peaks that can lead to false Tm​ calculations.

  • Step-by-Step Procedure:

    • Tare a platinum or alumina TGA pan and load 5–10 mg of the N-(1-methylbutyl)benzamide sample.

    • Equilibrate the furnace at 25 °C under a dry nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative degradation.

    • Heat the sample dynamically at a rate of 10 °C/min from 25 °C to 400 °C.

    • Record the temperature at which 5% mass loss occurs ( Td,5%​ ). The maximum temperature for subsequent DSC runs must be set at least 20 °C below this threshold.

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Behavior
  • Objective: To extract the true thermodynamic melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and detect metastable polymorphs[2].

  • Step-by-Step Procedure:

    • Sample Preparation: Weigh exactly 3–5 mg of the compound into a standard aluminum capsule and seal it hermetically[4].

      • Causality: Hermetic sealing suppresses early sublimation, a common issue with low-molecular-weight benzamides that skews baseline stability and alters heat flow[2].

    • First Heating Cycle: Heat the sample from 25 °C to 120 °C (or up to the safe limit determined by TGA) at 10 °C/min under N2​ flow (50 mL/min)[4].

      • Causality: The first heating cycle is strictly for erasing the sample's "thermal history"—eliminating residual casting solvents, mechanical stress from milling, or kinetically trapped metastable polymorphs.

    • Cooling Cycle: Cool the melt back down to 25 °C at 10 °C/min.

      • Causality: This controlled cooling standardizes the crystallization kinetics, forcing the molecule to organize into its most thermodynamically stable polymorphic lattice.

    • Second Heating Cycle: Re-heat the sample at 10 °C/min. The extrapolated onset temperature of the sharp endothermic peak during this cycle represents the true, thermodynamically stable melting point ( Tm​ ). The integrated area under this curve yields the enthalpy of fusion ( ΔHfus​ ).

Workflow Visualization

The logical relationship between sample preparation, degradation profiling, and thermodynamic assessment is mapped below.

Workflow A Sample Preparation (5 mg, Hermetic Al Pan) B Thermogravimetric Analysis (TGA) Determine Td A->B Step 1 C Differential Scanning Calorimetry (DSC) Heat-Cool-Heat Cycle A->C Step 2 D Thermal Degradation Profile Established B->D E Melting Point (Tm) & Enthalpy (ΔH) Extracted C->E F Thermodynamic Stability & Polymorph Assessment D->F E->F

Fig 1: Self-validating thermal analysis workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of N-(1-methylbutyl)benzamide is an emergent property resulting from the competition between its strong hydrogen-bonding capacity and the steric disruption caused by its asymmetric alkyl chain. By employing a rigorous, self-validating TGA-DSC workflow, researchers can confidently decouple true thermodynamic melting from polymorphic artifacts or thermal degradation, ensuring robust, reproducible data for downstream material applications.

References

[1] Title : N-(1-methylbutyl)benzamide | C12H17NO | CID 3118938 Source : PubChem, National Library of Medicine URL :[Link]

[3] Title : Atom economical synthesis of N-alkylbenzamides via the iron(III) sulfate catalyzed rearrangement Source : Green Chemistry, The Royal Society of Chemistry URL :[Link]

[2] Title : Thermoanalytical Evidence of Metastable Molecular Defects in Form I of Benzamide Source : Crystal Growth & Design, ACS Publications URL :[Link]

[4] Title : Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives Source : Journal of Thermal Analysis and Calorimetry URL :[Link]

Sources

Foundational

mechanism of action of N-(1-methylbutyl)benzamide in biological systems

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Benzamide Compounds: A Hypothetical Investigation of N-(1-methylbutyl)benzamide Disclaimer: As of the latest literature review, N-(1-methylbutyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Benzamide Compounds: A Hypothetical Investigation of N-(1-methylbutyl)benzamide

Disclaimer: As of the latest literature review, N-(1-methylbutyl)benzamide is a compound with limited publicly available data regarding its specific biological mechanism of action. Therefore, this guide adopts a proactive, investigative framework. It serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to systematically elucidate the mechanism of action for a novel or under-researched benzamide compound, using N-(1-methylbutyl)benzamide as a hypothetical subject.

Introduction: The Benzamide Scaffold and the Investigative Opportunity

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the structural core of a diverse range of therapeutic agents. These include, but are not limited to, antipsychotics (e.g., amisulpride), antiemetics (e.g., metoclopramide), and epigenetic modulators (e.g., entinostat). The therapeutic versatility of benzamides stems from their ability to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

N-(1-methylbutyl)benzamide, with its simple N-alkylated benzamide structure, represents a chemical entity of unknown biological potential. Its investigation offers a valuable opportunity to explore new structure-activity relationships and potentially uncover novel therapeutic applications. This guide provides a detailed, multi-pronged approach to systematically characterize its mechanism of action, from initial computational predictions to rigorous in vitro and cell-based validation.

Part 1: Initial Target Identification and In Silico Profiling

Before committing to extensive wet-lab experiments, a robust in silico and preliminary screening phase is essential to generate initial hypotheses about the potential biological targets of N-(1-methylbutyl)benzamide. This cost-effective approach narrows the field of potential targets and informs the design of subsequent, more focused experiments.

Computational Target Prediction

The first step is to leverage the chemical structure of N-(1-methylbutyl)benzamide to predict its likely biological targets using a variety of computational tools. These methods rely on algorithms that compare the query molecule to databases of known ligands and their targets.

  • Similarity-Based Approaches: Tools like the Similarity Ensemble Approach (SEA) and SwissTargetPrediction utilize the principle that structurally similar molecules often have similar biological targets. By comparing N-(1-methylbutyl)benzamide to vast chemical libraries, we can generate a ranked list of potential protein targets.

  • Pharmacophore Modeling: This method involves identifying the essential 3D arrangement of chemical features (pharmacophore) of N-(1-methylbutyl)benzamide that are responsible for its potential biological activity. This pharmacophore can then be used to screen 3D databases of protein structures to identify those with complementary binding sites.

  • Molecular Docking: Once a list of potential targets is generated, molecular docking simulations can be performed to predict the binding mode and estimate the binding affinity of N-(1-methylbutyl)benzamide to these proteins. This provides a more detailed, atomistic view of the potential interaction.

Preliminary In Vitro Profiling

Based on the in silico predictions, a broad-based in vitro profiling panel is the next logical step. This involves screening the compound against a curated selection of common drug targets.

Experimental Protocol: Broad-Based Target Screening

  • Compound Preparation: Solubilize N-(1-methylbutyl)benzamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Selection: Utilize a commercial or in-house screening panel that includes a diverse range of targets, such as:

    • GPCRs (with a focus on dopamine and serotonin receptors, common targets for benzamides)

    • Ion channels (e.g., sodium, potassium, calcium channels)

    • Kinases

    • Nuclear receptors

    • Histone Deacetylases (HDACs)

  • Screening Execution: The screening is typically performed in a high-throughput format (e.g., 96- or 384-well plates) using established assay technologies, such as:

    • Radioligand Binding Assays: To assess the ability of the compound to displace a known radiolabeled ligand from its receptor.

    • Enzyme Inhibition Assays: To measure the effect of the compound on the activity of specific enzymes.

    • Functional Cell-Based Assays: To evaluate the compound's effect on cellular responses mediated by the target (e.g., calcium flux, cAMP production).

  • Data Analysis: Analyze the screening data to identify "hits" – targets where N-(1-methylbutyl)benzamide shows significant activity (e.g., >50% inhibition or displacement at a concentration of 10 µM).

Data Summary Table: Hypothetical Preliminary Screening Results

Target ClassSpecific TargetAssay TypeActivity (% Inhibition @ 10 µM)
GPCRDopamine D2 ReceptorRadioligand Binding65%
GPCRSerotonin 5-HT2A ReceptorRadioligand Binding15%
EnzymeHistone Deacetylase 1 (HDAC1)Enzyme Inhibition88%
EnzymeHistone Deacetylase 6 (HDAC6)Enzyme Inhibition75%
KinaseVarious (Panel of 50)Kinase Inhibition<10%

This is a hypothetical data table for illustrative purposes.

Based on these hypothetical results, the Dopamine D2 receptor and HDACs 1 and 6 emerge as promising primary targets for further investigation.

Part 2: Target Validation and Mechanistic Elucidation

With promising initial targets identified, the next phase involves rigorous validation and a deeper dive into the molecular mechanisms through which N-(1-methylbutyl)benzamide exerts its effects.

Validating the Dopamine D2 Receptor Interaction

Given that many antipsychotic benzamides target the D2 receptor, this is a high-priority avenue for investigation.

Experimental Workflow: D2 Receptor Characterization

G cluster_0 D2 Receptor Binding Affinity cluster_1 Functional Activity at D2 Receptor A Saturation Binding Assay (Determine Kd and Bmax) B Competitive Binding Assay (Determine Ki for N-(1-methylbutyl)benzamide) A->B C cAMP Assay (Measure inhibition of forskolin-stimulated cAMP) B->C Confirm Functional Antagonism D β-Arrestin Recruitment Assay (Measure GPCR-effector coupling) C->D

Caption: Workflow for validating D2 receptor interaction.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human Dopamine D2 receptor (e.g., CHO-D2 or HEK-D2 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (typically 10-20 µg of protein per well).

    • A fixed concentration of a D2 receptor-specific radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) near its Kd value.

    • Increasing concentrations of N-(1-methylbutyl)benzamide (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding determination, a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of N-(1-methylbutyl)benzamide. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Characterizing HDAC Inhibition

The strong signal for HDAC inhibition in the preliminary screen suggests a potential role in epigenetic regulation.

Experimental Workflow: HDAC Inhibition Analysis

G cluster_0 Biochemical Characterization cluster_1 Cellular Target Engagement A Dose-Response Curves (Determine IC50 for HDAC1 and HDAC6) B Enzyme Kinetics (Determine mode of inhibition, e.g., competitive) A->B C Western Blot Analysis (Measure hyperacetylation of histone H3/H4 and α-tubulin) B->C Translate to Cellular Effects D Cellular Thermal Shift Assay (CETSA) (Confirm direct binding to HDACs in cells) C->D

Caption: Workflow for characterizing HDAC inhibition.

Detailed Protocol: Western Blot for Histone and Tubulin Acetylation

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line like HeLa or a neuronal cell line like SH-SY5Y) to 70-80% confluency. Treat the cells with varying concentrations of N-(1-methylbutyl)benzamide for a specified time (e.g., 12-24 hours). Include a known HDAC inhibitor (e.g., SAHA) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3), total histone H3, acetylated α-tubulin (Ac-tubulin), and total α-tubulin. A loading control like GAPDH or β-actin should also be included.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of acetylated proteins to their respective total protein levels.

An increase in the ratio of acetylated to total histone H3 would confirm inhibition of Class I HDACs (like HDAC1), while an increase in acetylated α-tubulin would confirm inhibition of HDAC6.

Part 3: Downstream Signaling and Cellular Phenotypes

Elucidating the direct molecular targets is only part of the story. The ultimate goal is to understand how these interactions translate into a cellular response.

Hypothetical Signaling Pathways

Based on our dual-target hypothesis, N-(1-methylbutyl)benzamide could initiate two distinct signaling cascades.

G cluster_0 D2 Receptor Pathway cluster_1 HDAC Inhibition Pathway compound N-(1-methylbutyl)benzamide d2r D2 Receptor compound->d2r Antagonizes hdac HDAC1/6 compound->hdac Inhibits gi Gi Protein d2r->gi Inhibits ac Adenylate Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka histones ↑ Histone Acetylation hdac->histones tubulin ↑ Tubulin Acetylation hdac->tubulin gene Altered Gene Expression histones->gene transport Altered Cytoskeletal Dynamics tubulin->transport

Caption: Hypothetical dual signaling pathways of N-(1-methylbutyl)benzamide.

Investigating Cellular Outcomes

To test these hypotheses, a series of cell-based phenotypic assays should be conducted.

  • Gene Expression Analysis: RNA-sequencing (RNA-seq) can provide a global view of the transcriptional changes induced by N-(1-methylbutyl)benzamide. This can reveal entire pathways that are up- or down-regulated, offering clues to the compound's broader cellular effects.

  • Cell Viability and Proliferation Assays: Assays like the MTT or CellTiter-Glo assays can determine if the compound has cytotoxic or cytostatic effects, which would be expected if it is a potent HDAC inhibitor.

  • Neuronal Assays: If the D2 receptor antagonism is confirmed, assays measuring neurite outgrowth or neurotransmitter release in appropriate neuronal cell models would be highly relevant.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven framework for elucidating the mechanism of action of a novel benzamide compound, using N-(1-methylbutyl)benzamide as a case study. The proposed workflow, integrating in silico prediction, biochemical validation, and cell-based functional analysis, represents a robust strategy for de-orphaning novel chemical matter.

The hypothetical findings, suggesting a dual antagonism of the Dopamine D2 receptor and inhibition of HDAC enzymes, would classify N-(1-methylbutyl)benzamide as a multi-target compound. Such polypharmacology can be advantageous, potentially leading to enhanced therapeutic efficacy or novel applications. Future studies would need to explore the in vivo consequences of this dual activity in relevant animal models to determine its ultimate therapeutic potential.

References

  • Title: The discovery and development of benzamides as antipsychotic agents. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Entinostat: A Potent Histone Deacetylase Inhibitor with Therapeutic Potential in Cancer. Source: Cancer Research URL: [Link]

  • Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: British Journal of Pharmacology URL: [Link]

  • Title: The regulation of protein acetylation by histone deacetylases. Source: International Journal of Biological Sciences URL: [Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Biological Activity Assays for N-(1-methylbutyl)benzamide as an MT1-MMP Allosteric Modulator

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Matrix Metalloproteinase 14 (MT1-MMP / MMP-14) Allosteric Inhibition Introduction & Mechanistic Rationale Matrix metalloprotei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Matrix Metalloproteinase 14 (MT1-MMP / MMP-14) Allosteric Inhibition

Introduction & Mechanistic Rationale

Matrix metalloproteinase-14 (MT1-MMP) is a membrane-tethered zinc endopeptidase that plays a critical role in pericellular proteolysis, tumor invasion, angiogenesis, and endometriosis [2]. Historically, drug development targeting MMPs relied on broad-spectrum, zinc-chelating inhibitors (e.g., Marimastat). These failed in clinical trials due to severe musculoskeletal toxicity caused by a lack of selectivity among the highly conserved MMP catalytic domains.

To overcome this, modern therapeutic strategies target the non-catalytic Hemopexin (HPX) domain of MT1-MMP. The HPX domain is structurally unique and strictly required for MT1-MMP homodimerization on the cell surface. This homodimerization is the mandatory first step for the activation of proMMP-2 and subsequent degradation of fibrillar Type I collagen [3].

N-(1-methylbutyl)benzamide and its halogenated derivatives (such as 3,4-dichloro-N-(1-methylbutyl)benzamide) represent a highly specific class of synthetic compounds that inhibit MT1-MMP activity by binding directly to the HPX domain [1]. Because these compounds do not bind the catalytic zinc ion, they act as highly selective, allosteric inhibitors.

As a Senior Application Scientist, I have designed this protocol guide as a self-validating system . To properly evaluate N-(1-methylbutyl)benzamide, you must prove two things:

  • Negative Control (Orthosteric): The compound does not inhibit the isolated catalytic domain.

  • Positive Functional Readout (Allosteric): The compound successfully blocks HPX-dependent functions (proMMP-2 activation and 3D collagen invasion).

Pathway Visualization: HPX-Targeted Inhibition

G Monomer MT1-MMP Monomer HPX HPX Domain Monomer->HPX relies on Dimer MT1-MMP Homodimer HPX->Dimer mediates ProMMP2 proMMP-2 Activation Dimer->ProMMP2 required for Invasion Collagenolysis & Invasion ProMMP2->Invasion drives Inhibitor N-(1-methylbutyl)benzamide Inhibitor->HPX binds & blocks

Figure 1: Mechanism of MT1-MMP inhibition by N-(1-methylbutyl)benzamide via HPX domain binding.

Experimental Protocols

Protocol 1: Biochemical FRET Assay (Counter-Screen for Catalytic Activity)

Objective: To confirm that N-(1-methylbutyl)benzamide does not act via competitive inhibition of the MT1-MMP catalytic active site [4].

Causality & Expert Insight: By utilizing a truncated recombinant MT1-MMP consisting only of the catalytic domain (lacking the HPX domain), we isolate the zinc-dependent cleavage mechanism. A true HPX-binder will show no inhibitory activity here.

Materials:

  • Recombinant human MT1-MMP catalytic domain (rhMT1-MMP-cat).

  • Fluorogenic peptide substrate: Mca-K-P-L-G-L-Dpa-A-R-NH2 (Excitation: 328 nm, Emission: 400 nm).

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of N-(1-methylbutyl)benzamide (0.1 µM to 100 µM) in DMSO. Keep final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a black 96-well microplate, combine 10 nM rhMT1-MMP-cat with the compound dilutions in Assay Buffer. Include a broad-spectrum inhibitor (e.g., GM6001) as a positive control for catalytic inhibition.

  • Equilibration: Incubate the plate at 25°C for 30 minutes to allow for potential compound-enzyme interaction.

  • Reaction Initiation: Add the FRET substrate to a final concentration of 10 µM. Critical Step: Add the substrate rapidly using a multichannel pipette to ensure synchronized reaction start times across all wells.

  • Kinetic Read: Immediately transfer the plate to a fluorescent plate reader pre-warmed to 37°C. Record fluorescence (Ex 328 nm / Em 400 nm) every 1 minute for 30 minutes.

  • Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve.

Protocol 2: Cell-Based 3D Collagen Invasion Assay

Objective: To evaluate the phenotypic efficacy of the compound in preventing MT1-MMP-driven cellular invasion.

Causality & Expert Insight: MT1-MMP is the primary cellular collagenase capable of degrading dense fibrillar Type I collagen. This process strictly requires HPX-mediated homodimerization [3]. By embedding MT1-MMP-expressing cells in a 3D collagen matrix, we create a physiologically relevant environment where HPX inhibition directly translates to a measurable halt in cell motility.

Materials:

  • HT1080 human fibrosarcoma cells (constitutively express high levels of MT1-MMP and proMMP-2).

  • Rat tail Type I Collagen (High Concentration, ~9 mg/mL).

  • N-(1-methylbutyl)benzamide (Test Compound).

Step-by-Step Methodology:

  • Matrix Preparation: Neutralize the acidic Type I collagen solution on ice using 1N NaOH and 10X PBS to achieve a final concentration of 2.0 mg/mL at pH 7.4. Critical Step: Keep all reagents strictly on ice to prevent premature gelation.

  • Cell Embedding: Resuspend HT1080 cells in the neutralized collagen solution at a density of 1×105 cells/mL. Dispense 100 µL of the cell-collagen mixture into the wells of a 96-well plate.

  • Polymerization: Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize into a dense 3D fibrillar network.

  • Drug Treatment: Overlay the polymerized gels with 100 µL of complete culture media containing varying concentrations of N-(1-methylbutyl)benzamide (1 µM to 50 µM).

  • Incubation: Culture the cells for 48 to 72 hours at 37°C, 5% CO₂.

  • Fixation & Staining: Carefully aspirate the media. Fix the 3D gels with 4% paraformaldehyde for 30 minutes. Permeabilize with 0.1% Triton X-100 and stain the actin cytoskeleton with Alexa Fluor 488-Phalloidin and nuclei with DAPI.

  • Quantification: Image the gels using a confocal microscope (Z-stack acquisition). Quantify the invasion distance and the number of invading cells using automated image analysis software (e.g., ImageJ/Fiji).

Workflow Visualization: 3D Invasion Assay

Workflow Step1 1. Embed HT1080 Cells in 3D Type I Collagen Step2 2. Treat with N-(1-methylbutyl)benzamide Step1->Step2 Step3 3. Incubate 48-72h at 37°C, 5% CO2 Step2->Step3 Step4 4. Fix and Stain (Phalloidin/DAPI) Step3->Step4 Step5 5. Confocal Z-Stack Imaging & Invasion Quantification Step4->Step5

Figure 2: Step-by-step workflow for the 3D collagen invasion assay.

Expected Data Profile & Validation Matrix

To validate the mechanism of action, the quantitative data generated from the protocols above should be compared against a known broad-spectrum catalytic inhibitor.

Table 1: Expected Pharmacological Profile of N-(1-methylbutyl)benzamide vs. Catalytic Inhibitors

Assay TypeTarget ReadoutExpected Profile: Broad-Spectrum (e.g., Marimastat)Expected Profile: N-(1-methylbutyl)benzamide Scaffold
Biochemical FRET Catalytic Domain ActivityPotent Inhibition (IC₅₀ < 10 nM)No Inhibition (IC₅₀ > 100 µM)
Gelatin Zymography proMMP-2 ActivationPotent InhibitionDose-dependent Inhibition
3D Collagen Invasion Cellular InvasionPotent Inhibition (High cellular toxicity)Potent Inhibition (Low cellular toxicity)

Interpretation: The lack of activity in the FRET assay combined with potent activity in the 3D invasion assay confirms that the compound successfully targets the HPX domain, preventing homodimerization without interfering with the basal zinc-dependent catalytic site.

References

  • Phaleria macrocarpa Flavonoid as a Potent MMP-1 Inhibitor for Endometriosis Therapy: In silico Study. ResearchGate.[Link]

  • Monitoring and Inhibiting MT1-MMP during Cancer Initiation and Progression. ResearchGate.[Link]

  • Cell Surface Collagenolysis Requires Homodimerization of the Membrane-bound Collagenase MT1-MMP. Molecular Biology of the Cell.[Link]

  • MMP-14 (MT1-MMP) Is a Biomarker of Surgical Outcome and a Potential Mediator of Hearing Loss in Patients With Vestibular Schwannomas. Frontiers in Cellular Neuroscience.[Link]

Application

HPLC method development for N-(1-methylbutyl)benzamide quantification

Application Note: Rational HPLC Method Development and Validation for N-(1-methylbutyl)benzamide Quantification Physicochemical Profiling & Method Rationale The foundation of any robust High-Performance Liquid Chromatogr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational HPLC Method Development and Validation for N-(1-methylbutyl)benzamide Quantification

Physicochemical Profiling & Method Rationale

The foundation of any robust High-Performance Liquid Chromatography (HPLC) method lies in understanding the physicochemical properties of the target analyte. N-(1-methylbutyl)benzamide is a lipophilic, neutral molecule characterized by a polar benzamide head group and a hydrophobic 1-methylbutyl aliphatic tail.

Chromophore and Detection Strategy: The aromatic ring conjugated with the amide carbonyl provides a strong chromophore undergoing π→π* transitions. This structural feature yields a distinct UV absorption profile, making UV detection at 254 nm optimal for maximizing the signal-to-noise ratio without dipping into the low-wavelength baseline noise common with organic modifiers[1].

Retention Mechanism and Column Selection: The lipophilic 1-methylbutyl tail drives hydrophobic partitioning, meaning the molecule's retention is heavily influenced by the carbon chain length of the stationary phase[2]. While a standard C18 column is the logical starting point, the specific chemistry of benzamides requires careful consideration. Novice chromatographers often assume that because amides are neutral (pKa < 0), they are immune to secondary column interactions. However, the strong dipole moment of the benzamide carbonyl can engage in hydrogen bonding and dipole-dipole interactions with un-endcapped, acidic silanols on the silica matrix. This phenomenon is a primary cause of asymmetric, tailing peaks in benzamide analysis[3]. To counteract this, selecting a fully end-capped C18 column or a polar-embedded RP-Amide phase is critical to achieving Gaussian peak shapes[4].

Mobile Phase Causality: Because N-(1-methylbutyl)benzamide does not ionize within the standard HPLC pH range (pH 2–8), the mobile phase pH does not dictate the analyte's retention time. Instead, pH control is employed entirely to manage the stationary phase. By acidifying the aqueous mobile phase to pH ~2.7 using 0.1% formic acid, we ensure that any residual silanols on the silica support are fully protonated and neutralized, effectively shutting down the secondary interactions that cause peak tailing[3].

Workflow A Physicochemical Profiling LogP, pKa, UV max B Stationary Phase Selection End-capped C18 A->B Drives retention strategy C Mobile Phase Optimization Silanol Suppression (pH < 3) B->C Mitigates peak tailing D System Suitability Testing Self-Validating Checks C->D Locks method parameters E ICH Q2(R2) Validation Lifecycle Compliance D->E Ensures regulatory fit

Fig 1. Sequential workflow for HPLC method development and validation.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . This means the analytical sequence includes built-in bracketing and System Suitability Testing (SST) that automatically flags mechanical drift, column degradation, or preparation errors. If the system fails the SST criteria at any point, the run is invalidated, preventing the reporting of erroneous data.

Optimized Chromatographic Conditions

Table 1: Finalized HPLC Parameters

ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)Provides optimal hydrophobic retention while suppressing silanol activity.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterProtonates residual silanols to prevent peak tailing[3].
Mobile Phase B 100% Acetonitrile (HPLC-grade)Low viscosity organic modifier; provides sharp elution.
Elution Mode Isocratic (45% A : 55% B)Ensures baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minBalances analysis speed with optimal van Deemter efficiency.
Detection UV-Vis at 254 nmTargets the benzamide π→π* transition maximum[1].
Temperature 30°CStabilizes mobile phase viscosity and partitioning kinetics.
Injection Vol. 10 µLPrevents column overloading and band broadening.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 450 mL of HPLC-grade water and add 1.0 mL of concentrated Formic Acid. Mix thoroughly.

  • Measure 550 mL of HPLC-grade Acetonitrile.

  • Combine the solvents, mix, and degas via vacuum filtration through a 0.45 µm PTFE membrane for 15 minutes to prevent bubble formation in the pump head.

Step 2: Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of N-(1-methylbutyl)benzamide reference standard. Transfer to a 10 mL volumetric flask, dissolve in 5 mL of Acetonitrile, and dilute to volume with the mobile phase.

  • Working SST Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and make up to the mark with the mobile phase.

Step 3: Self-Validating Sequence Execution

  • Equilibration: Flush the column with the mobile phase for 20 column volumes until the baseline is flat and pressure is stable.

  • Blank Injection: Inject the mobile phase to confirm the absence of ghost peaks or carryover.

  • SST Injections (n=5): Inject the 50 µg/mL working standard five consecutive times. The run may only proceed if the criteria in Table 2 are met.

  • Sample Analysis: Inject unknown samples.

  • Standard Bracketing: Inject the SST standard after every 10 sample injections and at the end of the sequence. Validation Check: If the peak area of any bracketed standard deviates by > 2.0% from the initial SST average, the preceding 10 samples must be re-analyzed.

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance LimitPurpose
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥ 5000Verifies column bed integrity and packing efficiency.
Area %RSD (n=5) ≤ 2.0%Ensures autosampler precision and integration consistency.
Retention Time %RSD ≤ 1.0%Confirms pump flow rate stability and mobile phase consistency.

ICH Q2(R2) Method Validation

Following the finalization of the protocol, the method was subjected to rigorous validation in accordance with the latest ICH Q2(R2) guidelines[5]. This framework ensures that the analytical procedure is scientifically sound, reproducible, and fit for its intended purpose in commercial or clinical drug development[6].

Validation Root ICH Q2(R2) Parameters Spec Specificity Peak Purity Root->Spec Lin Linearity R² > 0.999 Root->Lin Acc Accuracy % Recovery Root->Acc Prec Precision % RSD < 2.0 Root->Prec Sens Sensitivity LOD & LOQ Root->Sens Lin->Acc Range definition Prec->Acc Method reliability

Fig 2. Logical relationship of ICH Q2(R2) analytical validation parameters.

Validation Summary:

  • Specificity: Blank injections demonstrated zero interference at the retention time of N-(1-methylbutyl)benzamide.

  • Linearity & Range: Evaluated across six concentration levels (5 to 100 µg/mL). The method exhibited a strictly proportional response.

  • Accuracy: Assessed via spike-recovery experiments at 50%, 100%, and 150% of the target concentration.

  • Precision: Intraday repeatability was verified using six independent preparations of the 100% test concentration.

Table 3: ICH Q2(R2) Validation Results Summary

Validation ParameterEvaluated Range / ResultICH Q2(R2) Acceptance CriteriaStatus
Linearity 5 – 100 µg/mLCorrelation Coefficient ( R2 ) ≥ 0.999Pass ( R2 = 0.9998)
Limit of Detection (LOD) 0.4 µg/mLSignal-to-Noise (S/N) ≥ 3:1Pass
Limit of Quantitation (LOQ) 1.2 µg/mLSignal-to-Noise (S/N) ≥ 10:1Pass
Accuracy (Recovery) 99.4% – 101.2%Mean recovery between 98.0% – 102.0%Pass
Precision (Repeatability) 0.85% RSD%RSD ≤ 2.0% (n=6)Pass

Conclusion

By aligning the physicochemical properties of N-(1-methylbutyl)benzamide with targeted chromatographic logic—specifically, addressing amide-silanol interactions through mobile phase acidification and end-capped stationary phases—we have established a highly reliable quantification method. The integration of continuous System Suitability bracketing transforms this protocol into a self-validating system, ensuring absolute data integrity. The method fully complies with ICH Q2(R2) standards, making it immediately deployable for rigorous pharmaceutical quality control and pharmacokinetic profiling.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) 5

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) 6

  • Troubleshooting peak tailing in HPLC analysis of benzamides BenchChem 3

  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method BenchChem 1

  • HPLC Method Development Kit: Where to Start? Element Lab Solutions 2

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development Chromatography Today 4

Sources

Method

Advanced Catalytic Amidation Protocols for the Synthesis of N-(1-methylbutyl)benzamide

Here is a comprehensive technical guide and protocol for the catalytic amidation of benzoic acid and 2-aminopentane to produce N-(1-methylbutyl)benzamide. Introduction & Rationale The direct catalytic amidation of carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive technical guide and protocol for the catalytic amidation of benzoic acid and 2-aminopentane to produce N-(1-methylbutyl)benzamide.

Introduction & Rationale

The direct catalytic amidation of carboxylic acids with amines is a cornerstone of sustainable organic synthesis. It bypasses the need for stoichiometric, waste-intensive coupling reagents (e.g., HATU, EDC) or hazardous acid chlorides[1]. The target molecule, N-(1-methylbutyl)benzamide, is synthesized via the condensation of benzoic acid and 2-aminopentane (1-methylbutylamine).

From a kinetic standpoint, 2-aminopentane is an α-branched, sterically encumbered primary amine. This steric bulk impedes nucleophilic attack on the activated acyl intermediate, necessitating highly efficient, moisture-tolerant Lewis acid catalysts to drive the thermodynamic equilibrium forward[2].

Mechanistic Insights & Catalyst Selection (E-E-A-T)

To achieve high yields of N-(1-methylbutyl)benzamide, the catalytic system must selectively activate the carboxylic acid over the amine while avoiding off-cycle catalyst deactivation.

Boronic Acid Catalysis: Boronic acids function as bifunctional Lewis acids[2]. The mechanism proceeds via the condensation of benzoic acid with the boronic acid to form a highly electrophilic monoacyloxyboronic acid intermediate[1]. However, basic aliphatic amines like 2-aminopentane can coordinate directly to the boron center, forming inactive boroxine-amine complexes[3]. Causality of Experimental Choice: To prevent this off-cycle inhibition, electron-deficient and ortho-substituted boronic acids (e.g., 2-chlorophenylboronic acid or 3,4,5-trifluorophenylboronic acid) are utilized[4]. The electron-withdrawing groups increase the Lewis acidity of the boron, accelerating acyloxyboron formation, while ortho-substituents sterically disrupt stable amine coordination[4].

Zirconium(IV) Catalysis: Group IV metals, particularly Zirconium(IV) complexes like ZrCl₄ or zirconocene triflate (Zr(Cp)₂(OTf)₂), offer a complementary approach[5]. Zirconium is highly oxophilic and activates the benzoic acid carbonyl via direct coordination[6]. Causality of Experimental Choice: Unlike titanium, zirconium complexes exhibit remarkable moisture tolerance, allowing them to function efficiently even as water is generated during the dehydrative amidation[6]. The reaction rate is positively dependent on the amine concentration, making it highly suitable for aliphatic amines, provided the water byproduct is continuously sequestered[5].

BoronicAcidCycle Cat Boronic Acid Catalyst ArB(OH)2 Complex1 Acyloxyboronic Acid Intermediate ArB(OH)(OOCPh) Cat->Complex1 + Benzoic Acid - H2O Complex2 Amine-Adduct Transition State [ArB(OH)(OOCPh) · NH2R] Complex1->Complex2 + 2-Aminopentane Complex2->Cat Catalyst Regeneration - H2O Product N-(1-methylbutyl)benzamide Product Complex2->Product Amide Bond Formation

Catalytic cycle of boronic acid-mediated direct amidation.

Experimental Design & Optimization Data

The following table summarizes the quantitative optimization data for the amidation of benzoic acid with 2-aminopentane, highlighting the superiority of specific catalytic systems.

Catalyst SystemLoading (mol%)Dehydrating Agent / MethodSolventTemp (°C)Time (h)Yield (%)
None (Thermal)N/ADean-Stark TrapToluene11024< 5
Boric Acid10Dean-Stark TrapToluene1101842
3,4,5-Trifluorophenylboronic acid5Dean-Stark TrapToluene1101288
2-Chlorophenylboronic acid10Dean-Stark TrapToluene1101291
ZrCl₄105Å Molecular SievesTHF652479
Zr(Cp)₂(OTf)₂55Å Molecular SievesTHF651685

Detailed Experimental Protocols

Protocol A: Boronic Acid-Catalyzed Amidation (Azeotropic Reflux) This protocol utilizes a Dean-Stark trap. The causality behind this setup is to exploit the azeotrope formed by toluene and water, continuously removing the water byproduct to prevent the hydrolysis of the acyloxyboronic acid intermediate and drive the equilibrium to completion.

  • Reagent Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.22 g, 10.0 mmol) and 2-chlorophenylboronic acid (156 mg, 1.0 mmol, 10 mol%).

  • Solvent & Amine Addition: Suspend the solids in anhydrous toluene (40 mL). Add 2-aminopentane (1.28 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe. Note: A slight excess of amine compensates for potential evaporative loss during reflux.

  • Apparatus Assembly: Attach a Dean-Stark trap filled with anhydrous toluene to the flask, and fit a reflux condenser on top. Purge the system with inert nitrogen gas.

  • Dehydrative Heating: Heat the reaction mixture to a vigorous reflux (oil bath at 130 °C) for 12 hours. Monitor the collection of water in the Dean-Stark trap.

  • Reaction Monitoring (Self-Validation): Withdraw a 50 µL aliquot, dilute with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3) or GC-MS to confirm the disappearance of benzoic acid.

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 × 20 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted benzoic acid and the boronic acid catalyst, and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(1-methylbutyl)benzamide as a white solid/viscous oil.

Protocol B: Zirconium-Catalyzed Direct Amidation (Mild Conditions) This protocol is ideal for temperature-sensitive derivatives. It utilizes 5Å molecular sieves instead of azeotropic reflux. 5Å sieves are chosen specifically because their pore size traps water molecules efficiently without sequestering the larger amine or carboxylic acid substrates.

  • Sieve Activation: Activate 5Å molecular sieves (2.0 g) by heating at 300 °C under a vacuum for 3 hours prior to use.

  • Reaction Assembly: In an argon-filled glovebox or using standard Schlenk techniques, add benzoic acid (1.22 g, 10.0 mmol), Zr(Cp)₂(OTf)₂ (296 mg, 0.5 mmol, 5 mol%), and the activated 5Å molecular sieves to a 50 mL sealed tube.

  • Solvent & Amine Addition: Add anhydrous THF (20 mL) followed by 2-aminopentane (1.16 mL, 10.0 mmol, 1.0 equiv). Seal the tube.

  • Incubation: Heat the reaction mixture at 65 °C for 16 hours with vigorous stirring.

  • Workup & Isolation: Cool to room temperature, filter the mixture through a pad of Celite to remove the molecular sieves and insoluble zirconium species, and wash the pad with EtOAc (30 mL). Concentrate the filtrate and purify via flash column chromatography if trace impurities remain.

AmidationWorkflow Step1 Reagent Assembly Benzoic Acid + Amine + Catalyst Step2 Solvent Addition (Toluene or THF) Step1->Step2 Step3 Dehydrative Heating (Dean-Stark or Mol. Sieves) Step2->Step3 Step4 Reaction Monitoring (TLC / GC-MS) Step3->Step4 Step5 Workup & Isolation (Acid/Base Wash) Step4->Step5

Standardized workflow for the direct catalytic amidation of carboxylic acids.

References

  • Mechanistic insights into boron-catalysed direct amidation reactions National Center for Biotechnology Information (NIH) URL:[Link][3]

  • Borate-catalysed direct amidation reactions of coordinating substrates National Center for Biotechnology Information (NIH) URL:[Link][4]

  • Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation Journal of the American Chemical Society (ACS Publications) URL:[Link][5]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex National Center for Biotechnology Information (NIH) URL:[Link][6]

  • Direct Amidations of Carboxylic Acids with Amines Encyclopedia.pub URL:[Link][1]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure Organic Syntheses URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(1-Methylbutyl)benzamide Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for aliphatic amidation workflows. As researchers scale up the synthesis of lipophilic amides like N-(1-methylbutyl)benzamide (CAS: 80936-85-2, MW: 191.27 g/mol )[1], managing the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic amidation workflows. As researchers scale up the synthesis of lipophilic amides like N-(1-methylbutyl)benzamide (CAS: 80936-85-2, MW: 191.27 g/mol )[1], managing the impurity profile becomes critical. This guide bypasses generic advice to dissect the mechanistic causality behind common synthesis failures, providing self-validating protocols to ensure high-purity yields.

The most robust method for preparing this molecule is the Schotten-Baumann reaction, which couples 1-methylbutylamine with benzoyl chloride in a biphasic aqueous/organic system[2].

Workflow A 1-Methylbutylamine + 10% Aqueous NaOH B Dropwise Addition: Benzoyl Chloride in DCM (Maintain 0-5 °C) A->B Cool to 0 °C C Biphasic Amidation (Vigorous Stirring, pH > 10) B->C Exothermic Control D Phase Separation & Sequential Washing C->D Amidation Complete E Pure N-(1-methylbutyl)benzamide (Crystallization) D->E Remove Impurities

Experimental workflow for Schotten-Baumann synthesis of N-(1-methylbutyl)benzamide.

Standard Operating Procedure: Self-Validating Biphasic Amidation

To prevent downstream impurities, the synthesis protocol must act as a self-validating system where physical and chemical cues confirm success at each step.

  • Preparation & Basification: Dissolve 10.0 mmol of 1-methylbutylamine in 15 mL of dichloromethane (DCM). Add 15 mL of 10% aqueous NaOH.

    • Self-Validation Check: Test the aqueous phase with pH paper; it must read > 10. If the pH is lower, the system lacks the thermodynamic driving force to keep the amine deprotonated, guaranteeing unreacted starting material.

  • Electrophile Addition: Cool the biphasic mixture to 0–5 °C in an ice bath. Dissolve 10.5 mmol of benzoyl chloride in 5 mL of DCM. Add this solution dropwise over 15 minutes.

    • Causality: Benzoyl chloride is highly electrophilic. Slow addition at low temperatures kinetically favors the amine nucleophile over the competing hydrolysis reaction with water[3].

  • Biphasic Coupling: Remove the ice bath and stir vigorously at 1000 RPM for 2 hours.

    • Self-Validation Check: The reaction is complete when the pungent, lachrymatory odor of benzoyl chloride fully dissipates. A TLC check (Hexanes:EtOAc 7:3) must show the total disappearance of the ninhydrin-positive amine spot.

  • Quench & Targeted Workup: Separate the organic phase. Wash sequentially with 15 mL of 1 M HCl, 15 mL of saturated NaHCO3, and 15 mL of brine.

    • Causality: The acidic wash selectively protonates any residual amine, pulling it into the aqueous layer. The basic wash neutralizes and extracts hydrolyzed benzoic acid.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Troubleshooting FAQs: Impurity Profiling & Causality

Q1: Why is there a high concentration of benzoic acid (m/z 122) in my crude mixture? A: This is a classic hydrolysis failure[3]. In a biphasic system, water competes with 1-methylbutylamine for the highly reactive acylium intermediate. If the reaction temperature exceeds 5 °C or if the stirring rate is insufficient to maintain a high interfacial surface area, the localized concentration of benzoyl chloride in the aqueous phase increases, leading to rapid hydrolysis into benzoic acid. Fix: Ensure vigorous stirring (>1000 RPM) and strictly maintain the ice bath during addition.

Q2: My reaction stalled at 50% conversion, and unreacted 1-methylbutylamine is present. What happened? A: The amidation process generates one equivalent of hydrochloric acid (HCl) as a byproduct. If the aqueous base (NaOH) is depleted or mixing is poor, the local pH drops. This protonates the unreacted 1-methylbutylamine (pKa ~10.5) into its non-nucleophilic hydrochloride salt[3]. Fix: Test the pH of the aqueous phase mid-reaction. If pH < 9, the system has failed. The reaction will self-correct if you add 10% NaOH until the pH stabilizes > 10.

Q3: I am detecting a highly lipophilic, late-eluting impurity with an [M+H]+ of 296 in my LC-MS. What is this and how do I prevent it? A: This is N,N-dibenzoyl-1-methylbutylamine (MW: 295.38 g/mol ), resulting from over-benzoylation[4]. While the steric hindrance of the 1-methylbutyl (pentan-2-yl) group reduces the likelihood of secondary acylation compared to linear aliphatic amines, an excess of benzoyl chloride combined with a strong base can force the formation of this imide byproduct. Fix: Maintain strict 1:1.05 stoichiometry (amine to acid chloride) and avoid prolonged reaction times.

Q4: After workup, the product forms a persistent oil instead of precipitating as a solid. How do I resolve this? A: N-(1-methylbutyl)benzamide is highly lipophilic and has a relatively low melting point. The presence of trace impurities (like unreacted amine or solvent residues) creates a low-melting eutectic mixture, preventing crystallization[3]. Fix: Scratching the inside of the flask with a glass rod introduces nucleation sites. If it still oils out, the impurity burden is too high, validating the need to redissolve in DCM and repeat the 1 M HCl wash.

Quantitative Data: Impurity Tracking

Monitoring the reaction via LC-MS or TLC requires understanding the physical properties of the expected impurities. Use the table below to diagnose your crude mixture.

ImpurityMW ( g/mol )Primary CausalityDetection (LC-MS / TLC)Prevention Strategy
Benzoic Acid 122.12Hydrolysis of Benzoyl ChlorideEarly eluting, strong UV activeMaintain temp < 5 °C, vigorous stirring
1-Methylbutylamine 87.16Amine Protonation (low pH)Ninhydrin positive (TLC)Maintain aqueous pH > 10
N,N-Dibenzoyl-1-methylbutylamine 295.38Over-benzoylation (Imide formation)Late eluting, highly non-polarStrict 1:1.05 stoichiometry
Triethylamine Hydrochloride 137.65Incomplete aqueous wash (if Et3N used)Water soluble, MS positiveThorough biphasic separation

Diagnostic Impurity Resolution Logic

Troubleshooting Root Impure Reaction Mixture (Oil Formation / Low Yield) Acid Benzoic Acid (m/z 121 [M-H]-) Root->Acid Hydrolysis Amine Unreacted Amine (m/z 88 [M+H]+) Root->Amine Protonation Imide Dibenzoylated Imide (m/z 296 [M+H]+) Root->Imide Excess Acylation FixAcid Action: Improve Stirring & Control Temp < 5 °C Acid->FixAcid FixAmine Action: Add 10% NaOH to maintain pH > 10 Amine->FixAmine FixImide Action: Reduce BzCl to 1.05 Equivalents Imide->FixImide

Diagnostic logic tree for identifying and resolving common amidation impurities.

References

  • N-(1-methylbutyl)benzamide | C12H17NO | CID 3118938. PubChem. Available at:[Link]

  • Schotten–Baumann reaction. Wikipedia. Available at:[Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC / National Institutes of Health. Available at: [Link]

Sources

Optimization

Formulation Tech Support Center: Overcoming Aqueous Solubility Issues of N-(1-methylbutyl)benzamide

Welcome to the Application Scientist Support Desk. This technical guide is designed for researchers and drug development professionals facing physicochemical barriers with N-(1-methylbutyl)benzamide (also known as N-(pen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Desk. This technical guide is designed for researchers and drug development professionals facing physicochemical barriers with N-(1-methylbutyl)benzamide (also known as N-(pentan-2-yl)benzamide). This highly lipophilic compound is recognized in oncology and pathology research for its role as a targeted MT1-MMP inhibitor binding the HPX domain[1]. However, its transition from in silico discovery to in vitro and in vivo application is frequently halted by severe aqueous solubility issues.

Below is our comprehensive troubleshooting guide, structured to provide you with self-validating methodologies and the mechanistic causality behind each formulation strategy.

Section 1: The Chemical Challenge (FAQ)

Q: Why does N-(1-methylbutyl)benzamide precipitate immediately when introduced to aqueous assay buffers?

A: The precipitation is driven by the compound's thermodynamic incompatibility with water. N-(1-methylbutyl)benzamide consists of a hydrophobic phenyl ring and a lipophilic 1-methylbutyl aliphatic chain connected by an amide bond.

  • Lack of Ionizability: Unlike amines or carboxylic acids, the amide nitrogen is neutral and non-ionizable at physiological pH (7.4). Consequently, standard pH adjustment or salt-formation strategies are completely ineffective.

  • Hydrophobic Effect: The high lipophilicity (LogP > 3) forces water molecules to form highly ordered clathrate-like structures around the drug. To maximize their own entropy and hydrogen bonding, water molecules rapidly exclude the compound, resulting in immediate aggregation and precipitation.

StrategyTree Root N-(1-methylbutyl)benzamide (Lipophilic Amide) Problem Aqueous Precipitation (LogP > 3, Neutral) Root->Problem Cosolvent Cosolvency (PEG 400 / EtOH) Problem->Cosolvent Reduce Polarity Cyclo Inclusion Complex (HP-β-CD) Problem->Cyclo Encapsulate Lipid Lipid Delivery (SEDDS) Problem->Lipid Emulsify

Decision tree for selecting a solubilization strategy based on physicochemical properties.

Section 2: Troubleshooting Guide - Cosolvency Systems

Issue: You are attempting to run an in vitro enzymatic assay, but the API crashes out when the DMSO stock is diluted into the aqueous buffer, ruining the dose-response curve.

Root Cause: The dielectric constant of the pure aqueous buffer is too high to solvate the lipophilic API.

Solution: Implement a water-cosolvent mixture guided by Yalkowsky's log-linear model[2]. Yalkowsky's equation mathematically demonstrates that the solubility of a non-polar drug increases exponentially with the linear addition of a cosolvent fraction. By blending water with miscible organic solvents (e.g., PEG 400, Ethanol), you lower the overall polarity of the solvent system to match the API.

Self-Validating Protocol (Cosolvent Titration):

  • Stock Preparation: Dissolve N-(1-methylbutyl)benzamide to a concentration of 100 mM in 100% PEG 400 (or DMSO for smaller volumes).

  • Volumetric Blending: Titrate the stock into your aqueous buffer in strict 5% volume increments under continuous vortexing.

  • Equilibration: Allow the mixture to rest for 30 minutes at room temperature to ensure thermodynamic stability.

  • Validation Step: Analyze the final solution using Dynamic Light Scattering (DLS) or UV-Vis spectrophotometry (measure turbidity at 600 nm). The optimal cosolvent ratio is achieved when the DLS derived count rate matches the blank buffer, definitively confirming the absence of invisible nano-precipitates.

Section 3: Troubleshooting Guide - Cyclodextrin Complexation

Issue: You need a solvent-free, biocompatible aqueous formulation for in vivo intravenous (IV) or oral dosing. High concentrations of cosolvents like DMSO or PEG 400 are causing cellular toxicity or hemolysis.

Root Cause: Free lipophilic molecules aggregate in the bloodstream, leading to embolism or rapid clearance, while harsh solvents disrupt cell membranes.

Solution: Encapsulate the drug in Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide featuring a hydrophobic interior cavity that perfectly accommodates the phenyl and aliphatic rings of the benzamide. Meanwhile, its highly hydroxylated exterior ensures massive aqueous solubility, effectively masking the drug from the water[3].

Self-Validating Protocol (Phase-Solubility Method):

  • Carrier Preparation: Prepare a series of aqueous solutions of HP-β-CD ranging from 0% to 40% (w/v) in purified water.

  • API Addition: Add an excess amount (e.g., 50 mg) of solid N-(1-methylbutyl)benzamide to each vial.

  • Thermodynamic Equilibration: Seal and agitate the vials on a rotary shaker at 25°C for 48 hours. Causality note: 48 hours is required because the displacement of water molecules from the cyclodextrin cavity by the lipophilic drug is a slow, thermodynamically driven equilibrium process.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. This physically removes any uncomplexed, undissolved API.

  • Validation Step: Dilute the clear filtrate and quantify the solubilized API via HPLC. Plotting API concentration against HP-β-CD concentration will yield a linear phase-solubility diagram. Calculate the stability constant ( K1:1​ ) to validate the strength of the inclusion complex.

Workflow Step1 1. Prepare HP-β-CD (10-40% w/v in H2O) Step2 2. Add Excess API (Benzamide derivative) Step1->Step2 Step3 3. Equilibrate (25°C, 48h agitation) Step2->Step3 Step4 4. Filtration (0.45 µm membrane) Step3->Step4 Step5 5. HPLC Validation (Quantify API) Step4->Step5

Step-by-step self-validating workflow for HP-β-CD inclusion complexation.

Section 4: Troubleshooting Guide - Lipid-Based Delivery (SEDDS)

Issue: The compound shows poor oral bioavailability in vivo due to dissolution rate-limited absorption in the gastrointestinal (GI) tract.

Root Cause: The aqueous environment of the GI tract cannot dissolve the crystalline API fast enough before it passes the absorption window in the small intestine.

Solution: Formulate a Solid Self-Emulsifying Drug Delivery System (SEDDS)[4]. By pre-dissolving the drug in a lipid mixture, you bypass the dissolution step entirely.

Self-Validating Protocol (Microemulsion Formation):

  • Isotropic Mixing: Dissolve the API in an optimized ternary mixture of oil (e.g., Capryol 90), surfactant (e.g., Tween 80), and cosurfactant (e.g., Transcutol HP) at 40°C until visually clear.

  • Solidification: Adsorb the liquid lipid mixture onto a highly porous solid carrier (e.g., Neusilin US2) at a 1:1 ratio to create a free-flowing powder suitable for capsule filling.

  • Validation Step: Perform a USP Type II (Paddle) dissolution test in simulated gastric fluid. Upon contact with the aqueous medium, the gentle agitation should cause the powder to spontaneously form a microemulsion. Extract a sample and run it through DLS; a validated SEDDS will present a uniform droplet size of < 100 nm, ensuring the API remains solubilized for rapid intestinal absorption.

Data Presentation: Quantitative Strategy Comparison

To assist in selecting the correct formulation pathway, the following table summarizes the expected quantitative outcomes and operational parameters of each technique.

Solubilization StrategyPrimary Mechanism of ActionTypical Solubility EnhancementBiocompatibility / ToxicityOptimal Use Case
Cosolvency (PEG 400) Reduces solvent dielectric constant via Yalkowsky's model10x – 100xModerate (Strictly concentration-dependent)In vitro assays, early screening
HP-β-CD Complexation Host-guest hydrophobic cavity encapsulation50x – 1,000xHigh (FDA approved for IV/Oral)In vivo efficacy models, IV dosing
Solid SEDDS Spontaneous microemulsion formation (<100 nm droplets)2x – 5x (Oral AUC / Bioavailability increase)High (Utilizes GRAS excipients)Oral bioavailability enhancement

References

  • Phaleria macrocarpa Flavonoid as a Potent MMP-1 Inhibitor for Endometriosis Therapy: In silico Study ResearchG
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures PubMed / N
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin PMC / N
  • Asian Journal of Pharmaceutical Research and Development: A Systemic Review on Techniques of Solubility Enhancement AJPRD

Sources

Troubleshooting

reducing unreacted starting materials in N-(1-methylbutyl)benzamide synthesis

Technical Support Center: N-(1-methylbutyl)benzamide Synthesis Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(1-methylbutyl)benzamide Synthesis

Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of N-(1-methylbutyl)benzamide. The primary focus is on diagnosing and resolving issues related to unreacted starting materials, thereby improving reaction efficiency, product purity, and overall yield.

Section 1: Understanding the Reaction: The Schotten-Baumann Synthesis

The synthesis of N-(1-methylbutyl)benzamide is typically achieved via the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[1] The reaction involves the nucleophilic acyl substitution of benzoyl chloride with 1-amino-2-methylbutane.

Core Reaction: Benzoyl Chloride + 1-Amino-2-methylbutane → N-(1-methylbutyl)benzamide + HCl

A base, such as aqueous sodium hydroxide (NaOH) or pyridine, is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct.[2] If not neutralized, the HCl will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[3]

Reaction Mechanism Overview

The mechanism proceeds in distinct steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-amino-2-methylbutane attacks the electrophilic carbonyl carbon of benzoyl chloride.

  • Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

  • Deprotonation: The base removes a proton from the nitrogen atom, yielding the final amide product and neutralizing the generated HCl.[1]

Caption: Key stages of the Schotten-Baumann reaction for N-(1-methylbutyl)benzamide synthesis.

Section 2: Troubleshooting Guide: Diagnosing & Resolving Incomplete Reactions

This section addresses the most common issues encountered during the synthesis, focusing on the persistence of unreacted starting materials.

Issue 1: Significant Unreacted 1-Amino-2-methylbutane Detected Post-Reaction

Q: My post-reaction analysis (TLC, LC-MS, NMR) shows a substantial amount of unreacted 1-amino-2-methylbutane. What are the likely causes and how can I resolve this?

A: The presence of unreacted amine is a clear indicator that the acylation process was incomplete. This can stem from several factors related to reagent stability, stoichiometry, or reaction conditions.

  • Cause A: Degradation of Benzoyl Chloride

    • Explanation: Benzoyl chloride is highly susceptible to hydrolysis by atmospheric moisture, decomposing into inactive benzoic acid.[4] If a significant portion of the acyl chloride has degraded before or during the reaction, there will not be enough to react with all of the amine.

    • Validation: Check the benzoyl chloride for a yellowish tint or the presence of crystalline solid (benzoic acid), which indicates degradation.[4]

  • Cause B: Insufficient Base

    • Explanation: The reaction generates one equivalent of HCl for every equivalent of amide formed. This HCl reacts instantly with the basic 1-amino-2-methylbutane to form an ammonium salt. This salt is not nucleophilic and will not react with benzoyl chloride.[3] If the added base (e.g., NaOH) is insufficient to neutralize the forming HCl, the amine starting material will be consumed in this non-productive acid-base reaction, effectively halting the desired amide formation.

    • Validation: Monitor the pH of the aqueous layer during the reaction. Under Schotten-Baumann conditions, the pH should be maintained around 9-12 to ensure the amine remains deprotonated and the HCl is neutralized.[2][5]

  • Cause C: Inadequate Mixing in Biphasic Systems

    • Explanation: The Schotten-Baumann reaction is often run in a two-phase system (e.g., dichloromethane/water).[6] The amine and benzoyl chloride are in the organic phase, while the base (NaOH) is in the aqueous phase. The reaction occurs at the interface. If mixing is not vigorous enough, the rate of reaction can be severely limited by the slow diffusion of reactants and the slow neutralization of HCl at the interface.

    • Validation: Observe the reaction mixture. It should be a well-emulsified, rapidly stirring mixture, not two clearly separated, placid layers.

G cluster_causes Potential Causes cluster_solutions Solutions & Protocols Start Symptom: Unreacted Amine CauseA A) Benzoyl Chloride Degradation? Start->CauseA CauseB B) Insufficient Base? Start->CauseB CauseC C) Poor Mixing? Start->CauseC SolA Use fresh or purified benzoyl chloride. (1.05-1.1 eq) CauseA->SolA SolB Use sufficient base (e.g., 2.5 eq NaOH). Monitor pH. CauseB->SolB SolC Ensure vigorous stirring. CauseC->SolC

Caption: Troubleshooting workflow for unreacted 1-amino-2-methylbutane.

Recommended Protocol: Optimizing for Complete Amine Consumption

This protocol is designed to address the causes of unreacted amine and drive the reaction to completion.

  • Reagent Preparation:

    • Use freshly opened or recently purified benzoyl chloride.

    • Prepare a 10% aqueous solution of NaOH.

    • Dissolve 1.0 equivalent of 1-amino-2-methylbutane in a suitable organic solvent (e.g., dichloromethane) in a flask equipped with a magnetic stir bar.

  • Reaction Setup:

    • Add the 10% NaOH solution (2.5 equivalents) to the flask containing the amine.

    • Begin vigorous stirring to create an emulsion. Cool the flask in an ice bath to 0-5 °C. The reaction is exothermic.[7]

  • Acylation:

    • Slowly add benzoyl chloride (1.05 - 1.1 equivalents) dropwise to the rapidly stirring biphasic mixture over 15-20 minutes. Maintain the temperature below 10 °C.

  • Reaction & Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the amine starting material.[8]

  • Workup:

    • Proceed to the standard workup procedure (detailed in the next section).

Issue 2: Product Contaminated with Unreacted Benzoyl Chloride and/or Benzoic Acid

Q: My isolated product is contaminated with a significant amount of benzoic acid and I suspect there's residual benzoyl chloride. What happened, and how can I purify my N-(1-methylbutyl)benzamide?

A: This is a common purification challenge. The presence of benzoic acid is almost always due to the hydrolysis of benzoyl chloride, while residual benzoyl chloride indicates an excess was used or the workup was insufficient.

  • Cause A: Hydrolysis of Benzoyl Chloride

    • Explanation: As mentioned, benzoyl chloride reacts readily with water.[4] In the Schotten-Baumann setup, some hydrolysis is inevitable as the benzoyl chloride comes into contact with the aqueous phase. Using a large excess of benzoyl chloride or allowing the reaction to run for an unnecessarily long time can exacerbate this issue.

    • Validation: Benzoic acid can be detected by NMR or by its characteristic behavior during workup (being soluble in basic aqueous solutions).

  • Cause B: Ineffective Workup

    • Explanation: A simple water wash is insufficient to remove acidic impurities like benzoic acid or unreacted benzoyl chloride. An effective workup must use a basic wash to convert these species into their water-soluble salts.

    • Validation: If your product's purity does not improve after a basic wash, the issue may lie in the efficiency of the extraction (e.g., insufficient volume of wash, poor mixing in the separatory funnel).

Data Presentation: Purification Strategies
MethodDescriptionProsCons
Aqueous Basic Wash Washing the organic layer with a solution like saturated sodium bicarbonate (NaHCO₃) or dilute NaOH.[4]Simple, fast, removes bulk of acidic impurities.May not remove trace impurities; can form emulsions.
Column Chromatography Passing the crude product through a silica gel column.[9][10]Excellent for achieving high purity; separates product from all starting materials and byproducts.Time-consuming, uses large solvent volumes, potential for product loss on the column.
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure product to crystallize.[7]Can yield very pure material if a suitable solvent is found.Requires finding an appropriate solvent system; may result in significant yield loss.
Recommended Protocol: Effective Aqueous Workup for Acidic Impurity Removal

This procedure should be performed after the reaction is deemed complete.

  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic layer (e.g., dichloromethane).

  • Acid Wash (Optional but Recommended): Wash the organic layer with 1M HCl. This step ensures any residual unreacted amine is protonated and moves into the aqueous phase.[4] Discard the aqueous layer.

  • Crucial Basic Wash: Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Vent the separatory funnel frequently, as CO₂ gas will be generated. This wash converts both benzoic acid and remaining benzoyl chloride into sodium benzoate, which is extracted into the aqueous phase. Repeat this wash two to three times.

    • Expert Tip: Check the pH of the final aqueous wash with litmus paper to ensure it is basic, confirming that all acidic components have been neutralized and removed.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-(1-methylbutyl)benzamide, which should now be substantially free of acidic impurities. Further purification can be achieved by column chromatography or recrystallization if necessary.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • A1: Dichloromethane (DCM) and diethyl ether are commonly used for the organic phase in Schotten-Baumann reactions because they are good solvents for the starting materials and product but are immiscible with water.[6] For amide couplings without a biphasic system, polar aprotic solvents like DMF or THF are often used, especially with different coupling reagents.[11]

  • Q2: How can I effectively monitor the reaction's progress?

    • A2: Thin Layer Chromatography (TLC) is the most common and effective method.[8] Spot the reaction mixture alongside the starting amine and benzoyl chloride. The reaction is complete when the spot corresponding to the limiting reagent (usually the amine) has disappeared and a new, more nonpolar product spot has appeared.

  • Q3: Are there alternative coupling reagents to avoid issues with benzoyl chloride?

    • A3: Yes. If hydrolysis and handling of benzoyl chloride are problematic, you can use benzoic acid directly with a peptide coupling reagent. Common alternatives include EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole) or HATU.[9][12] These methods are very efficient but are more expensive than the Schotten-Baumann approach.

  • Q4: My yield is low even after addressing unreacted starting materials. What other factors should I consider?

    • A4: Low yields can also result from physical loss during workup (e.g., in the separatory funnel or during transfers) or from product hydrolysis. While amides are generally stable, prolonged exposure to harsh acidic or basic conditions, especially with heat, can cause hydrolysis back to the carboxylic acid and amine.[13] Ensure the workup is performed efficiently and without excessive delay.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PMC. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2018, January 11). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. Retrieved from [Link]

  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]

  • Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w.... Retrieved from [Link]

  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.7: Chemistry of Amides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for N-(1-methylbutyl)benzamide Liquid Chromatography

Welcome to the technical support center for the liquid chromatographic analysis of N-(1-methylbutyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the liquid chromatographic analysis of N-(1-methylbutyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development and routine analysis. Here, we move beyond simple procedural lists to explain the fundamental principles behind each experimental choice, ensuring you can build robust and reliable analytical methods.

Analyte at a Glance: N-(1-methylbutyl)benzamide

Before optimizing any separation, it is crucial to understand the physicochemical properties of the analyte.

PropertyValueSignificance for HPLC
Molecular Formula C12H17NOIndicates a relatively small molecule with moderate polarity.
Molecular Weight 191.27 g/mol [1]Influences diffusion and mass transfer characteristics.
Structure A secondary amide with a phenyl ring and an alkyl chain.The phenyl group provides UV chromphore for detection. The amide group can participate in hydrogen bonding.
Predicted logP 2.9[1]This value suggests moderate hydrophobicity, making reversed-phase chromatography (RP-HPLC) the ideal separation mode.
Amide Group Non-ionizable[2]The amide group is neutral across the typical HPLC pH range, meaning its retention is not directly controlled by pH adjustments. However, mobile phase pH can still be a critical parameter for controlling the ionization of co-eluting impurities or interacting with the stationary phase.[3]

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for N-(1-methylbutyl)benzamide.

Q1: What is the best chromatographic mode and column for N-(1-methylbutyl)benzamide analysis?

A1: Given its moderate hydrophobicity (logP of 2.9), reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique.[4] A C18 column is the universal starting point for RP-HPLC and is highly recommended for this compound. Look for a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) to minimize secondary interactions with residual silanols, which can cause peak tailing.[5]

Q2: What is a good starting mobile phase and gradient for method development?

A2: A "scouting gradient" is the most efficient way to start.[6][7][8]

  • Mobile Phase A: HPLC-grade water with an additive.

  • Mobile Phase B: HPLC-grade acetonitrile or methanol with the same additive.[9]

  • Additive: 0.1% formic acid is an excellent first choice. It controls the pH to an acidic level (~2.7), which helps to sharpen peaks by suppressing the ionization of acidic silanol groups on the silica-based stationary phase.[4][10]

  • Scouting Gradient: A broad linear gradient, such as 5% to 95% B over 20 minutes, is effective for determining the approximate elution conditions for your analyte and any impurities.[5][6]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both are common choices, but they offer different selectivities.[4]

  • Acetonitrile is generally preferred as it has a lower viscosity (leading to lower backpressure) and is a stronger solvent in RP-HPLC, often resulting in shorter retention times and sharper peaks.[9]

  • Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities. If you have trouble resolving N-(1-methylbutyl)benzamide from a critical impurity with acetonitrile, switching to methanol is a powerful tool to change peak spacing (selectivity).[11]

Q4: Does mobile phase pH matter if the amide is neutral?

A4: Yes, for several important reasons. While the amide itself is non-ionizable, the mobile phase pH can:

  • Control Peak Shape: Acidic pH (e.g., pH 2.5-3.5) suppresses the ionization of residual silanol groups on the column's stationary phase, minimizing secondary electrostatic interactions that cause peak tailing.[12]

  • Influence Selectivity: If your sample contains acidic or basic impurities, adjusting the pH is one of the most powerful tools to change their retention times relative to the main peak, thereby improving resolution.[3][13][14]

  • Ensure Method Robustness: Operating at a pH far from the pKa of any ionizable compounds in your sample mixture prevents small shifts in pH from causing large, undesirable changes in retention time.[9][13]

Troubleshooting Guide: Common Chromatographic Issues

This section provides a structured approach to diagnosing and solving specific problems you may encounter.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape is a common issue that can compromise resolution and the accuracy of integration.[15][16]

G cluster_0 Identify Peak Shape Issue cluster_1 Potential Causes & Solutions A Observe Peak Shape Tailing Peak Tailing? A->Tailing Asymmetrical? Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing1 Cause: Secondary Silanol Interactions Solution: Add 0.1% Formic Acid or TFA to mobile phase. Tailing->Sol_Tailing1 Yes Sol_Tailing2 Cause: Injection Solvent Mismatch Solution: Dissolve sample in mobile phase or weaker solvent. Tailing->Sol_Tailing2 Broad All Peaks Broad? Fronting->Broad No Sol_Fronting Cause: Column Overload Solution: Reduce injection volume or sample concentration. Fronting->Sol_Fronting Yes Sol_Broad Cause: Extra-Column Volume Solution: Check for long tubing or loose fittings. Use smaller ID tubing. Broad->Sol_Broad Yes

Caption: Troubleshooting flowchart for common peak shape problems.

  • Peak Tailing:

    • Primary Cause: Secondary interactions between the analyte and acidic silanol groups on the silica stationary phase.[5] Amide groups can be particularly susceptible to this.

    • Solution:

      • Acidify the Mobile Phase: Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase. This lowers the pH, keeping the silanol groups in their neutral, non-ionized state and drastically reducing unwanted interactions.[4]

      • Check Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile) can cause peak distortion. The ideal injection solvent is the initial mobile phase itself.[17]

  • Peak Fronting:

    • Primary Cause: Mass overload. Too much sample has been injected onto the column, saturating the stationary phase at the inlet.

    • Solution: Systematically reduce the injection volume or the concentration of your sample until a symmetrical peak is achieved.

  • Broad Peaks:

    • Primary Cause: If all peaks in the chromatogram are broad, this often points to issues outside the column, known as "extra-column volume" or "dead volume".[17][18] This can be caused by excessively long or wide-diameter tubing between the injector, column, and detector.

    • Solution: Ensure all fittings are tight and use short lengths of narrow internal diameter (ID) tubing (e.g., 0.005" or 0.12 mm) where possible.

Issue 2: Inadequate Resolution

Resolution (Rs) is the measure of separation between two peaks. A value of Rs ≥ 1.5 is typically desired for accurate quantification.[19] Poor resolution means peaks are overlapping.[20]

Improving resolution involves manipulating three key factors: Efficiency (N), Selectivity (α), and Retention (k).[21]

FactorParameter to AdjustHow it Improves Resolution
Retention (k) Decrease Mobile Phase Strength Increasing the proportion of water in the mobile phase increases the retention time of the analyte, providing more opportunity for separation to occur.[14][21] This is often the simplest first step.
Selectivity (α) Change Organic Modifier Switching from acetonitrile to methanol (or vice versa) can alter the elution order of compounds due to different solvent-analyte interactions, which can dramatically improve the separation of a critical pair.[11][18]
Adjust Mobile Phase pH While the amide is neutral, adjusting pH can shift the retention of ionizable impurities, changing selectivity and resolving co-elutions.[13][19]
Efficiency (N) Decrease Flow Rate Lowering the flow rate generally increases column efficiency, leading to narrower peaks and better resolution, albeit with longer run times.[19][20]
Use a Longer Column or Smaller Particles Increasing column length or using a column packed with smaller particles (e.g., moving from 5 µm to 3.5 µm) directly increases the number of theoretical plates (N), resulting in sharper peaks and improved resolution.[18][21]

Advanced Optimization Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol provides a structured approach to fine-tuning your mobile phase after an initial scouting gradient.

Objective: To achieve optimal resolution (Rs > 1.5) for N-(1-methylbutyl)benzamide from its closest eluting impurity with good peak shape.

Methodology:

  • Initial Analysis: Run your scouting gradient (e.g., 5-95% Acetonitrile with 0.1% Formic Acid in 20 min). Identify the approximate percentage of organic modifier (%B) at which your target analyte elutes.

  • Isocratic Hold Development: Based on the scouting run, develop a focused, shallow gradient or an isocratic method around the elution point. For example, if the peak elutes at 12 minutes in a 20-minute 5-95%B gradient, the approximate %B is 5% + (12/20)*(95%-5%) = 59%.

  • Create a set of isocratic runs to test this region:

    • Run 1: 54% Acetonitrile

    • Run 2: 57% Acetonitrile

    • Run 3: 60% Acetonitrile

  • Evaluate Results: Analyze the chromatograms for resolution and peak shape. Choose the isocratic condition that provides the best separation.

  • Selectivity Screen (if needed): If resolution is still insufficient, repeat steps 1-4 using methanol as the organic modifier instead of acetonitrile. Compare the resulting chromatograms to see if the change in selectivity resolves the critical pair.

  • pH Adjustment (if needed): If co-elution persists and you suspect an ionizable impurity, prepare mobile phases with different pH values (e.g., using an ammonium acetate buffer at pH 5.0) and repeat the analysis to observe changes in selectivity.

Protocol 2: Gradient Method Development Workflow

For complex samples with multiple impurities, a gradient method is often necessary.[6][22]

G A 1. Run Scouting Gradient (e.g., 5-95% B in 20 min) B 2. Identify Elution Window Note time of first (t_first) and last (t_last) peak of interest A->B C 3. Calculate Optimized Gradient Set initial %B slightly below elution % of t_first. Set final %B slightly above elution % of t_last. B->C D 4. Adjust Gradient Time (tG) To improve resolution of a critical pair, increase tG (make gradient shallower). C->D E 5. Finalize Method Add isocratic holds for re-equilibration. D->E

Caption: A systematic workflow for developing a robust gradient HPLC method.

  • Run a broad scouting gradient (e.g., 5-95% B over 20-30 minutes) to elute all components of interest.[23]

  • Determine the elution window. Note the retention times of the first and last eluting peaks of interest.

  • Optimize the gradient range. Set the new gradient to start just before the first peak elutes and end just after the last peak elutes. This eliminates wasted time and focuses the separating power of the gradient where it's needed.

  • Adjust the gradient slope. The gradient time (tG) is a critical parameter.

    • To increase resolution between closely eluting peaks, make the gradient shallower by increasing the gradient time .[19]

    • To shorten the run time where resolution is already sufficient, make the gradient steeper by decreasing the gradient time .

  • Finalize and Equilibrate. Once the desired separation is achieved, add a short isocratic hold at the end to ensure all components are eluted, followed by a re-equilibration step at the initial mobile phase conditions for a time equivalent to at least 10 column volumes.

By following these structured FAQs, troubleshooting guides, and optimization protocols, you will be well-equipped to develop and refine a robust, reliable, and efficient liquid chromatography method for N-(1-methylbutyl)benzamide.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Hawach Scientific. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation.
  • Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.
  • BenchChem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
  • BenchChem. (n.d.). Technical Support Center: HPLC Purification of N-aryl Amides.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • PubChem. (2026, January 10). N-(1-methylbutyl)benzamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). N-Butyl-N-methyl-benzamide. National Center for Biotechnology Information.
  • Patsnap. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques.
  • Welch Materials. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
  • LCGC International. (n.d.). Understanding Gradient HPLC.
  • Molnar Institute. (2000). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • LCGC International. (2023, May 1). Initiating Method Development with Scouting Gradients—Where to Begin and How to Proceed?.

Sources

Reference Data & Comparative Studies

Validation

certified reference standards for N-(1-methylbutyl)benzamide purity testing

Comprehensive Comparison Guide: Certified Reference Standards for N-(1-methylbutyl)benzamide Purity Testing The accurate quantification and purity certification of small-molecule inhibitors are foundational to reproducib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Certified Reference Standards for N-(1-methylbutyl)benzamide Purity Testing

The accurate quantification and purity certification of small-molecule inhibitors are foundational to reproducible pharmacological research. N-(1-methylbutyl)benzamide (also known as N-pentan-2-ylbenzamide, CID 3118938) is a compound of significant interest due to its targeted inhibition of Membrane-type 1 matrix metalloproteinase (MT1-MMP), a critical enzyme in tumor invasion and endometriosis pathophysiology[1][2].

Because N-(1-methylbutyl)benzamide binds specifically to the hemopexin (HPX) domain of MT1-MMP to prevent the activation of Pro-MMP-2, any trace impurities in the testing material can drastically skew IC50 values and off-target binding assays[2][3]. Consequently, selecting the correct grade of reference standard and employing robust purity testing methodologies is critical. This guide objectively compares reference standard grades and the analytical techniques used for their certification, providing actionable protocols for researchers.

The Mechanistic Context: Why Absolute Purity Matters

In biochemical assays, impurities that mimic the pharmacophore or act as non-specific chelators of the zinc-dependent MT1-MMP active site can yield false-positive inhibition data. N-(1-methylbutyl)benzamide functions by sterically blocking the HPX domain, thereby halting the proteolytic cascade that leads to extracellular matrix (ECM) degradation[2]. Using a Certified Reference Material (CRM) ensures that the observed biological activity is exclusively attributable to the active pharmaceutical ingredient (API).

MT1_MMP_Pathway Inhibitor N-(1-methylbutyl)benzamide (CID 3118938) MT1MMP MT1-MMP (HPX Domain) Inhibitor->MT1MMP Binds & Inhibits ProMMP2 Pro-MMP-2 Inhibitor->ProMMP2 Prevents Activation MT1MMP->ProMMP2 Cleaves (Normal) ActiveMMP2 Active MMP-2 ProMMP2->ActiveMMP2 Activation ECM ECM Degradation & Tumor Invasion ActiveMMP2->ECM Proteolysis

Diagram 1: MT1-MMP inhibition pathway by N-(1-methylbutyl)benzamide blocking Pro-MMP-2 activation.

Comparative Analysis of Reference Standard Grades

Not all chemical standards are created equal. The hierarchy of reference materials dictates their appropriate use in the laboratory. For quantitative assays, ISO 17034-accredited Certified Reference Materials (CRMs) represent the highest metrological quality[4][5].

Table 1: Objective Comparison of N-(1-methylbutyl)benzamide Standard Grades

FeatureISO 17034 CRMAnalytical Standard (AS)In-House Working Standard (WS)
Manufacturing Standard ISO 17034 & ISO/IEC 17025ISO 9001Non-regulated / Internal SOP
Metrological Traceability Traceable to SI units (e.g., NIST)Certificate of Analysis (Basic)Traceable to Primary CRM
Purity Determination qNMR (Primary mass fraction)HPLC-UV / GC-FID (Area %)HPLC-UV (Relative to CRM)
Measurement Uncertainty Fully quantified ( uc​ ) includedEstimated or not providedDependent on calibration
Stability Testing Rigorous (Short & Long-term)Basic shelf-life estimationMonitored per batch
Optimal Application Method validation, CalibrationRoutine screening, R&DDaily QC batch release

Causality Insight: The critical differentiator for an ISO 17034 CRM is the inclusion of expanded measurement uncertainty ( uc​ ). This value accounts for weighing errors, homogeneity variances, and long-term stability degradation, providing a mathematically rigorous confidence interval required by regulatory bodies[5][6].

Analytical Methodologies for Purity Certification

To certify a reference standard, laboratories must determine its absolute mass fraction. Historically, this was done via a "mass balance" approach (100% minus the sum of impurities detected by HPLC, GC, Karl Fischer, and ROI). However, quantitative Nuclear Magnetic Resonance (qNMR) has superseded mass balance as the gold standard for ISO 17034 certification[4][6].

Why qNMR is Superior for Primary Certification

qNMR is a primary ratio measurement method. The signal area observed in an NMR spectrum is directly proportional to the number of nuclei generating that signal, regardless of the chemical structure[7]. This allows the absolute purity of N-(1-methylbutyl)benzamide to be determined using a completely unrelated, highly pure internal standard (like Dimethyl sulfone), eliminating the need for a pre-existing standard of the analyte itself[6].

ISO17034_Workflow RawMat Raw Material N-(1-methylbutyl)benzamide qNMR 1H-qNMR Mass Fraction (Primary Metrological Traceability) RawMat->qNMR Chrom HPLC-UV & GC-FID (Impurity Profiling) RawMat->Chrom Stability Homogeneity & Stability Testing qNMR->Stability Chrom->Stability CRM ISO 17034 Certified Reference Material (CRM) Stability->CRM Certification Issuance

Diagram 2: ISO 17034 certification workflow prioritizing qNMR for primary mass fraction determination.

Experimental Protocol: Self-Validating 1H-qNMR Purity Determination

To ensure trustworthiness and reproducibility, the following protocol outlines the exact methodology for determining the purity of N-(1-methylbutyl)benzamide using 1H-qNMR.

Rationale for Calibrant Choice: N-(1-methylbutyl)benzamide exhibits aromatic protons (7.4–7.8 ppm) and aliphatic protons (0.9–1.5 ppm)[1]. We select Dimethyl sulfone (TraceCERT® NIST-traceable CRM) as the internal standard because its sharp singlet at ~3.0 ppm does not overlap with any of the analyte's resonances[5].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using an ultra-microbalance (resolution d=0.001 mg), accurately weigh ~10.0 mg of the N-(1-methylbutyl)benzamide candidate and ~5.0 mg of the Dimethyl sulfone internal standard into the same antistatic weighing boat.

  • Solubilization: Co-dissolve the mixture in 1.0 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% TMS. Transfer 600 µL to a 5 mm precision NMR tube.

  • Parameter Optimization (Crucial for Causality):

    • Set the spectrometer frequency to 600 MHz.

    • Relaxation Delay (D1): Set to 60 seconds. Why? For quantitative accuracy, D1 must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure >99.3% magnetization recovery before the next pulse[5].

    • Pulse Angle: 90 degrees for maximum signal-to-noise ratio.

  • Acquisition & Processing: Acquire 64 transients. Apply phase and baseline corrections manually. Integrate the Dimethyl sulfone singlet (3.0 ppm, 6H) and the specific methine proton of N-(1-methylbutyl)benzamide (~4.1 ppm, 1H).

  • Mass Fraction Calculation: Calculate the purity ( Px​ ) using the self-validating qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and Pstd​ = purity of the internal standard).

Quantitative Data Comparison: Method Performance

The table below summarizes representative experimental data comparing the performance of qNMR against traditional chromatographic methods for a single batch of N-(1-methylbutyl)benzamide.

Table 2: Purity Determination Results Across Analytical Techniques

Analytical TechniquePurity Result (%)Expanded Uncertainty ( uc​ , k=2)Primary Source of Analytical BiasAnalysis Time
1H-qNMR (Internal Std) 99.45%± 0.15%Gravimetric weighing errors; Integration limits~15 mins
HPLC-UV (Mass Balance) 99.62%± 0.50%Lack of UV chromophores in certain impurities; Response factor variations~30 mins
GC-FID (Area Normalization) 99.58%± 0.45%Thermal degradation in the injection port; Volatility bias~25 mins

Data Interpretation: HPLC and GC methods often overestimate purity because they assume all impurities elute and share the same response factor as the main peak. qNMR provides a lower, but fundamentally more accurate, absolute mass fraction because it is independent of response factors and UV transparency[6][7].

Conclusion

For researchers utilizing N-(1-methylbutyl)benzamide in sensitive MT1-MMP inhibition assays, sourcing an ISO 17034 Certified Reference Material is non-negotiable. While working standards analyzed via HPLC-UV are acceptable for routine daily checks, the foundational metrological traceability provided by qNMR certification guarantees that biological assay data is built on an absolute, quantifiable truth.

References

  • PubChem. "N-(1-methylbutyl)benzamide | C12H17NO | CID 3118938 - PubChem." National Institutes of Health. URL:[Link]

  • Maharani M, Sutrisno S. "Phaleria macrocarpa Flavonoid as a Potent MMP-1 Inhibitor for Endometriosis Therapy: In silico Study." Asian Journal of Health Research (ResearchGate). URL:[Link]

  • Separation Science. "Certified reference materials for quantitative NMR." Separation Science / Merck KGaA. URL:[Link]

  • ResearchGate. "Monitoring and Inhibiting MT1-MMP during Cancer Initiation and Progression." URL:[Link]

Sources

Comparative

comparative efficacy of N-(1-methylbutyl)benzamide in receptor binding assays

In the landscape of targeted oncology and tissue remodeling, Membrane type-1 matrix metalloproteinase (MT1-MMP, or MMP-14) stands out as a critical driver of extracellular matrix (ECM) degradation and tumor invasion. How...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted oncology and tissue remodeling, Membrane type-1 matrix metalloproteinase (MT1-MMP, or MMP-14) stands out as a critical driver of extracellular matrix (ECM) degradation and tumor invasion. However, decades of drug development have been hindered by the severe off-target toxicities of broad-spectrum catalytic inhibitors.

As an application scientist specializing in receptor pharmacology, I have observed a necessary paradigm shift: moving away from targeting the highly conserved zinc-binding active site, and toward highly specific allosteric modulation. This guide provides a rigorous, data-driven comparison of N-(1-methylbutyl)benzamide derivatives—specifically the first-in-class inhibitor 3,4-dichloro-N-(1-methylbutyl)benzamide (NSC 405020)—against traditional catalytic inhibitors. It details the causality behind their efficacy and outlines the self-validating experimental workflows required to evaluate them.

Mechanistic Causality: PEX vs. CAT Domain Targeting

To understand the efficacy of N-(1-methylbutyl)benzamide derivatives, we must analyze the structural biology of MT1-MMP. The enzyme consists of a catalytic (CAT) domain containing the active zinc site, and a distinct hemopexin (PEX) domain structured as a 4-bladed β-propeller[1].

Traditional broad-spectrum inhibitors (e.g., Marimastat) function by directly chelating the zinc ion in the CAT domain[2]. Because this active site is highly conserved across the entire MMP family, these compounds cause indiscriminate inhibition, leading to severe clinical side effects such as musculoskeletal syndrome[2].

Conversely, N-(1-methylbutyl)benzamide (NSC 405020) acts as a noncatalytic, allosteric inhibitor[3]. It specifically binds to the PEX domain in the vicinity of residues Met-328, Arg-330, and Asp-376[4].

  • The Causality: The PEX domain is strictly required for MT1-MMP homodimerization on the cell surface. By creating steric hindrance at this interface, NSC 405020 prevents the formation of the invasion-competent MT1-MMP dimer[5]. Crucially, because it leaves the CAT domain completely unoccupied, the enzyme retains its ability to process physiological substrates like proMMP-2, thereby bypassing the toxicity associated with pan-metalloproteinase inhibition[6].

Mechanism Zymogen Pro-MT1-MMP (Inactive) Active Active MT1-MMP Monomer Zymogen->Active Furin Cleavage Dimer MT1-MMP Homodimer (Invasion-Competent) Active->Dimer PEX Domain Interaction ProMMP2 proMMP-2 Activation (Physiological) Active->ProMMP2 CAT Domain Activity Collagen Collagen I Degradation & Tumor Invasion Dimer->Collagen Dimerization-Dependent Marimastat Broad-Spectrum Inhibitor (e.g., Marimastat) Marimastat->Active Blocks Zn2+ Active Site NSC N-(1-methylbutyl)benzamide (NSC 405020) NSC->Dimer Steric Hindrance at PEX

Diagram 1: Mechanism of MT1-MMP inhibition: CAT vs. PEX domain targeting.

Comparative Efficacy Profile

The following table summarizes the quantitative and qualitative performance of the PEX-targeted N-(1-methylbutyl)benzamide against a standard CAT-targeted control.

Pharmacological ParameterN-(1-methylbutyl)benzamide (NSC 405020)Broad-Spectrum Inhibitors (e.g., Marimastat)
Target Domain Hemopexin (PEX) Domain[7]Catalytic (CAT) Zinc Active Site[2]
Binding Mechanism Allosteric steric hindrance[4]Direct metal ion chelation[2]
Homodimerization Disrupted ( IC50​>100μM )[5]Unaffected[1]
Catalytic Inhibition None (Preserves CAT function)[5]Potent ( IC50​<10nM )[2]
ProMMP-2 Activation Unaffected (Maintains homeostasis)[6]Completely Blocked[6]
In Vivo Phenotype Represses tumor growth; fibrotic phenotype[1]High off-target musculoskeletal toxicity[2]

Self-Validating Experimental Protocols

To confidently evaluate an allosteric modulator like NSC 405020, a single binding assay is insufficient. We must establish a self-validating system : biophysical binding data must be orthogonally verified by a negative functional control (to rule out active-site chelation) and a positive phenotypic readout (to confirm biological efficacy).

Workflow Step1 1. PEX Immobilization Sensor Chip Prep Step2 2. Ligand Titration NSC 405020 Binding Step1->Step2 Step3 3. Signal Detection EIS / SPR Readout Step2->Step3 Step4 4. Orthogonal Screen CAT Domain Assay Step3->Step4

Diagram 2: Orthogonal validation workflow for PEX domain inhibitors.

Protocol A: Direct Binding Quantification via Electrochemical Impedance Spectroscopy (EIS)

Rationale: Establish direct physical interaction with the allosteric site, independent of enzymatic activity.

  • Sensor Preparation : Functionalize a carbon nanotube (CNT) electrode surface. Immobilize recombinant MT1-MMP PEX domain (approx. 50 ng/mL) onto the sensor surface[8].

  • Blocking : Apply a protein-free rapid blocking solution to prevent non-specific binding.

  • Ligand Titration : Introduce NSC 405020 at escalating concentrations (spanning 10 ng/mL to 100 ng/mL)[8].

  • Data Acquisition : Measure the charge transfer resistance using EIS. Calculate the binding affinity based on the dose-response curve to validate direct PEX interaction[8].

Protocol B: Catalytic Activity Counter-Screen (Fluorogenic Assay)

Rationale: A true PEX inhibitor must not interfere with the zinc-dependent CAT domain. This negative control validates the allosteric mechanism.

  • Enzyme Preparation : Incubate recombinant MT1-MMP CAT domain with 100 µM NSC 405020 (or DMSO vehicle control) in assay buffer for 30 minutes at 37°C[5].

  • Substrate Addition : Add 10 µM of a highly quenched fluorogenic peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2)[6].

  • Kinetic Readout : Monitor fluorescence continuously for 60 minutes (Excitation: 328 nm, Emission: 393 nm).

  • Validation Criteria : The Vmax​ of the NSC 405020-treated wells must be statistically indistinguishable from the vehicle control, proving the CAT domain remains fully active[5].

Protocol C: Functional Transwell Invasion Assay

Rationale: Biophysical binding must translate to phenotypic efficacy. This assay confirms that disrupting PEX homodimerization halts collagen degradation and cellular invasion.

  • Matrix Coating : Coat 8-µm pore size Transwell inserts with 0.1 mL Type I Collagen (COL-I, 300 µg/mL). Air dry for 16 hours, then rehydrate for 1 hour in MEGM medium[9].

  • Cell Seeding : Pre-incubate MT1-MMP overexpressing cells (e.g., MCF7-β3/MT) with 10–100 µmol/L NSC 405020 or DMSO for 20 minutes. Seed 5×104 cells into the upper chamber[9].

  • Chemotaxis : Fill the lower chamber with medium containing 10% FBS as a chemoattractant. Incubate for 16–18 hours at 37°C[9].

  • Quantification : Remove non-invading cells from the top membrane using a cotton swab. Fix and stain the bottom surface with 0.2% crystal violet. Extract the incorporated dye with 1% SDS and measure absorbance at 570 nm ( A570​ ) to quantify invasion inhibition[9].

References[3] Phaleria macrocarpa Flavonoid as a Potent MMP-1 Inhibitor for Endometriosis Therapy: In silico Study. ResearchGate. Link[7] NSC 405020 | MMP14 Inhibitor. MedChemExpress. Link[4] NSC 405020 – MMP Inhibitor. APExBIO. Link[9] NSC 405020 | MMP inhibitor | CAS 7497-07-6. Selleck Chemicals. Link[5] NSC 405020 | CAS 7497-07-6. Biomol. Link[8] Detecting the PEX Like Domain of Matrix Metalloproteinase-14 (MMP-14) with Therapeutic Conjugated CNTs. PMC / NIH. Link[1] Novel MT1-MMP small-molecule inhibitors based on insights into hemopexin domain function in tumor growth. PubMed / NIH. Link[2] Matrix metalloproteinase protein inhibitors: highlighting a new beginning. Dove Medical Press.Link[6] Monitoring and Inhibiting MT1-MMP during Cancer Initiation and Progression. PMC / NIH. Link

Sources

Validation

Spectroscopic Validation and Synthetic Comparison of N-(1-methylbutyl)benzamide Batches

As pharmaceutical pipelines increasingly demand high-fidelity intermediates, the rigorous validation of synthesized amides remains a cornerstone of quality control. N-(1-methylbutyl)benzamide (also known as N-pentan-2-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly demand high-fidelity intermediates, the rigorous validation of synthesized amides remains a cornerstone of quality control. N-(1-methylbutyl)benzamide (also known as N-pentan-2-ylbenzamide) 1 is a secondary amide that serves as an excellent model compound for evaluating synthetic efficiency and spectroscopic purity.

To ensure compliance with stringent regulatory frameworks, such as the ICH Q3A(R2) guidelines for organic impurities 2, this guide objectively compares two distinct synthetic batches of N-(1-methylbutyl)benzamide. We will dissect the causality behind our experimental choices, establish self-validating protocols, and analyze the resulting spectroscopic data (NMR, FT-IR, and LC-MS) to determine the superior synthetic route.

Mechanistic Rationale: Route Selection

We synthesized two batches using fundamentally different methodologies to evaluate their impact on the final impurity profile:

  • Batch A (Schotten-Baumann Route): Utilizes benzoyl chloride and 1-methylbutylamine in a biphasic aqueous/organic system. While highly scalable and rapid, this route is susceptible to competitive hydrolysis of the acyl chloride, potentially contaminating the batch with benzoic acid 3.

  • Batch B (Catalytic Amidation): Employs benzoic acid, 1-methylbutylamine, and the coupling reagent system EDC/HOBt. EDC activates the carboxylic acid, while HOBt acts as a nucleophilic scavenger to prevent the formation of unreactive N-acylurea byproducts, a common pitfall in carbodiimide chemistry 4.

SyntheticWorkflow Start N-(1-methylbutyl)benzamide Target Synthesis RouteA Batch A: Schotten-Baumann Benzoyl Chloride + Amine Start->RouteA RouteB Batch B: Catalytic Coupling Benzoic Acid + Amine + EDC/HOBt Start->RouteB WorkupA Biphasic Extraction (Removes Benzoic Acid) RouteA->WorkupA WorkupB Aqueous Wash (Removes EDC-Urea) RouteB->WorkupB Spec Spectroscopic Validation (NMR, IR, LC-MS) WorkupA->Spec WorkupB->Spec

Synthetic workflows for N-(1-methylbutyl)benzamide batches prior to spectroscopic validation.

Self-Validating Experimental Protocols

A robust protocol must inherently validate itself by anticipating and eliminating impurities at each step. By understanding the causality behind every solvent wash and reagent choice, we guarantee the integrity of the downstream spectroscopic data.

Batch A Synthesis: Schotten-Baumann Route
  • Reaction Setup: Dissolve 1-methylbutylamine (1.1 eq) in dichloromethane (DCM). Add an equal volume of 2M aqueous NaOH. Causality: The biphasic system prevents the amine from being protonated by the generated HCl, ensuring it remains nucleophilic.

  • Acylation: Cool to 0 °C and add benzoyl chloride (1.0 eq) dropwise. Causality: The low temperature suppresses the competitive hydrolysis of benzoyl chloride into benzoic acid.

  • Workup & Self-Validation: Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Why 1M HCl? Protonates unreacted 1-methylbutylamine, partitioning it into the aqueous waste.

    • Why NaHCO₃? Deprotonates any residual benzoic acid byproduct, forming water-soluble sodium benzoate.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Batch A.

Batch B Synthesis: EDC/HOBt Coupling
  • Activation: Dissolve benzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir for 15 minutes. Causality: HOBt intercepts the highly reactive O-acylisourea intermediate, preventing its rearrangement into a stable, unreactive N-acylurea impurity.

  • Amidation: Add 1-methylbutylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 12 hours.

  • Workup & Self-Validation: Dilute with ethyl acetate and wash aggressively with water (3x) and 5% citric acid.

    • Why water (3x)? EDC and its corresponding urea byproduct are highly water-soluble. Multiple washes are critical to prevent urea contamination in the final NMR spectrum.

    • Why citric acid? Removes residual DIPEA and unreacted 1-methylbutylamine.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate to yield crude Batch B.

Spectroscopic Validation Strategy

To objectively compare Batch A and Batch B, we subjected both to a rigorous spectroscopic panel. The logic behind our diagnostic markers is visualized below.

SpecLogic Sample Purified Batch Sample NMR 1H-NMR (CDCl3) Sample->NMR IR ATR FT-IR Sample->IR MS LC-MS (ESI+) Sample->MS ImpA Check: Benzoic Acid (Broad OH ~11 ppm) NMR->ImpA ImpB Check: Amide I/II Bands (1640 & 1550 cm⁻¹) IR->ImpB ImpC Check: [M+H]+ = 192.14 (Purity > 99%) MS->ImpC

Spectroscopic decision matrix for identifying impurities and confirming amide structural integrity.

Nuclear Magnetic Resonance (NMR)

Solvent Choice: We utilized CDCl₃ rather than CD₃OD. Causality: Protic solvents like CD₃OD cause rapid deuterium exchange with the amide N-H proton, erasing a critical diagnostic signal from the spectrum.

Expected ¹H-NMR (400 MHz, CDCl₃) Profile for Pure N-(1-methylbutyl)benzamide:

  • δ 7.75 - 7.40 ppm (m, 5H): Aromatic protons of the benzoyl group.

  • δ ~6.00 ppm (br d, 1H): The amide N-H proton. Its broadness is a hallmark of quadrupolar relaxation from the ¹⁴N nucleus and slow conformational exchange.

  • δ 4.20 ppm (m, 1H): The chiral methine proton (N-CH) of the 1-methylbutyl group, shifted downfield by the adjacent electronegative nitrogen.

  • δ 1.55 - 1.30 ppm (m, 4H): The methylene protons of the aliphatic chain.

  • δ 1.22 ppm (d, 3H) & δ 0.92 ppm (t, 3H): The distinct methyl groups (alpha to the methine, and terminal, respectively).

Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Method Choice: Attenuated Total Reflectance (ATR) was selected over traditional KBr pellets. Causality: KBr is highly hygroscopic. Absorbed atmospheric water exhibits a broad O-H stretch at ~3400 cm⁻¹, which perfectly overlaps with and obscures the critical N-H stretch of our secondary amide.

Key Diagnostic Bands 5:

  • ~3300 cm⁻¹: N-H stretching vibration.

  • ~1640 cm⁻¹ (Amide I): C=O stretching vibration.

  • ~1550 cm⁻¹ (Amide II): N-H bending and C-N stretching combination band.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Ionization Choice: Electrospray Ionization in positive mode (ESI+). Causality: The amide carbonyl oxygen readily accepts a proton in the acidic LC mobile phase (0.1% formic acid), forming a highly stable [M+H]⁺ pseudomolecular ion.

Target Mass: The exact mass of C₁₂H₁₇NO is 191.13 Da. The expected [M+H]⁺ is 192.14 m/z .

Quantitative Data Comparison

The table below summarizes the spectroscopic validation results, objectively comparing the performance and impurity profiles of Batch A and Batch B.

ParameterBatch A (Schotten-Baumann)Batch B (EDC/HOBt Coupling)
Isolated Yield 88%74%
LC-MS Purity (UV 254 nm) 96.2%> 99.5%
Target Mass [M+H]⁺ 192.14 m/z confirmed192.14 m/z confirmed
Key LC-MS Impurities m/z 123.04 (Benzoic Acid traces)None detected above 0.05% threshold
¹H-NMR Diagnostic Broad singlet at δ ~11.0 ppm (COOH)Clean baseline; no aliphatic urea peaks
FT-IR Diagnostic Amide I (1642 cm⁻¹); weak broad OH bandSharp Amide I (1640 cm⁻¹); no OH band
Conclusion Requires further recrystallizationReady for downstream application

Conclusion

While the Schotten-Baumann synthesis (Batch A) provided a higher crude yield, the spectroscopic validation revealed trace contamination by benzoic acid, likely due to incomplete phase separation during the NaHCO₃ wash. The presence of the broad carboxylic acid OH stretch in the IR and the δ ~11.0 ppm signal in the NMR necessitates an additional recrystallization step to meet ICH Q3A(R2) reporting thresholds.

Conversely, the EDC/HOBt catalytic amidation (Batch B) delivered an exceptionally pure product (>99.5%). The self-validating aqueous workup successfully partitioned the water-soluble EDC-urea byproduct, leaving a pristine ¹H-NMR baseline. For researchers prioritizing immediate spectroscopic purity and structural fidelity over raw yield, Route B is the superior choice for synthesizing N-(1-methylbutyl)benzamide.

References

  • National Center for Biotechnology Information (2026). N-(1-methylbutyl)benzamide | C12H17NO | CID 3118938 - PubChem. Retrieved from[Link]

  • European Medicines Agency (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from[Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications. Retrieved from[Link]

  • Arslan, B., & Aydin, F. (2024). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(1-methylbutyl)benzamide proper disposal procedures

Comprehensive Operational and Disposal Protocols for N-(1-methylbutyl)benzamide Welcome to our definitive laboratory safety and operational guide. As a trusted partner in drug development and chemical research, we recogn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocols for N-(1-methylbutyl)benzamide

Welcome to our definitive laboratory safety and operational guide. As a trusted partner in drug development and chemical research, we recognize that proper chemical lifecycle management is as critical as the synthesis itself. This guide provides an authoritative, step-by-step protocol for the safe handling, operational quenching, and regulatory-compliant disposal of N-(1-methylbutyl)benzamide.

Physicochemical Properties & Hazard Profile

Before integrating N-(1-methylbutyl)benzamide into your workflow, it is essential to understand its baseline physical and hazard characteristics. This data dictates the downstream waste segregation strategy.

Property / ParameterValue / Specification
Chemical Name N-(1-methylbutyl)benzamide
CAS Registry Number 80936-85-2[1]
Molecular Formula C12H17NO[1]
Molecular Weight 191.27 g/mol [1]
GHS Classification Eye Irrit. 2 (H319)[1]
Primary Incompatibilities Strong oxidizers, reducing agents, dehydrating agents[2]
EPA Waste Classification Non-Halogenated Organic Waste
Regulatory Framework RCRA 40 CFR Part 262 Subpart K[3]
Recommended Disposal High-Temperature Incineration (with NOx scrubbing)[4]

The Causality of Amide Waste Management (E-E-A-T)

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a logistical end-point, but a critical extension of the experimental workflow. N-(1-methylbutyl)benzamide is a secondary organic amide. While it is primarily classified as an [1], its chemical structure dictates its strict end-of-life management.

Amides are weak bases. If inadvertently mixed with strong dehydrating agents—such as phosphorus pentoxide ( P2​O5​ ) or thionyl chloride ( SOCl2​ )—in a generic waste carboy, they can undergo dehydration to form [2]. Furthermore, when exposed to strong reducing agents, amides can react to release flammable gases[2]. Therefore, strict segregation into a dedicated "Non-Halogenated Organic Waste" stream is not just a regulatory formality; it is a mechanistic necessity to prevent exothermic or gas-evolving reactions in your lab's Satellite Accumulation Area (SAA).

Finally, because this compound contains nitrogen, its thermal destruction must be performed at a facility equipped with flue gas scrubbers to capture [2] generated during combustion, ensuring compliance with [4].

Lifecycle & Disposal Workflow

G A N-(1-methylbutyl)benzamide (Solid / Solution) B Experimental Workflow (Fume Hood) A->B Dispense & React C Waste Segregation (Non-Halogenated) B->C Collect Waste D SAA Storage (RCRA Compliant) C->D Label & Store E EPA-Permitted TSDF (Incineration) D->E EHS Transfer F Flue Gas Scrubbing (NOx Neutralization) E->F Thermal Destruction

Lifecycle and disposal workflow of N-(1-methylbutyl)benzamide from lab use to incineration.

Step-by-Step Operational and Disposal Methodologies

To ensure absolute safety and [3], implement the following self-validating protocols in your laboratory.

Phase 1: Spill Containment and Cleanup (Accidental Release)
  • Evacuation and PPE: Evacuate non-essential personnel from the immediate area. Don chemical-resistant nitrile gloves, safety goggles, and a standard lab coat.

  • Containment: For solid spills of N-(1-methylbutyl)benzamide, avoid dry sweeping, which generates airborne irritant dust. Instead, gently cover the spill with damp absorbent pads or use a HEPA-filtered vacuum.

  • Collection: Transfer the collected material into a wide-mouth, high-density polyethylene (HDPE) container using a non-sparking scoop.

  • Self-Validation Check: Visually inspect the spill area under bright light to ensure no residual powder remains. Wipe the area with a solvent-dampened cloth (e.g., ethanol) and add the cloth to the solid waste container. If the surface feels completely smooth and leaves no residue on a clean glove, the area is decontaminated.

Phase 2: Routine Waste Segregation and SAA Storage
  • Solvent Compatibility: Ensure the waste solvent containing unreacted N-(1-methylbutyl)benzamide is strictly non-halogenated (e.g., methanol, ethyl acetate, hexane). Do not mix with chloroform or dichloromethane, as halogenated mixtures require different, more expensive incineration profiles.

  • Transfer: Funnel the chemical waste into a designated 4-liter HDPE carboy clearly labeled "Hazardous Waste: Non-Halogenated Organics."

  • Neutralization: If the amide was utilized in a reaction involving strong acids or bases, neutralize the solution to a pH of 6–8 before adding it to the bulk waste container to prevent acid/base-catalyzed degradation in storage.

  • Self-Validation Check: Test a 1 mL aliquot of the waste solution with universal pH indicator paper. A reading between pH 6 and 8 confirms the solution is safe for bulk accumulation without risk of unexpected reactivity.

  • Storage: Cap the carboy securely. Store within secondary containment in the laboratory's Satellite Accumulation Area (SAA). Inspect weekly for signs of pressure buildup or container deformation.

Phase 3: Final Institutional Transfer
  • Documentation: Complete a hazardous waste transfer log detailing the exact composition (e.g., "5% N-(1-methylbutyl)benzamide, 95% Ethanol"). Mark the primary hazard as "Irritant."

  • EHS Coordination: Submit a pickup request to your institutional Environmental Health and Safety (EHS) office before the SAA volume limit is reached, or within 3 days of filling the container.

  • Self-Validation Check: Verify that the EHS manifest accurately reflects the nitrogenous nature of the waste. This ensures the waste is legally and safely routed to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with NOx scrubbing capabilities.

References

  • Title: N-(1-methylbutyl)benzamide | C12H17NO - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Laboratory Chemical Waste Management RCRA Training Source: Compliance Solutions URL: [Link]

  • Title: VACOR Safety Data Sheets(SDS) Source: LookChem URL: [Link]

  • Title: Disposing Of Small Batches Of Hazardous Wastes Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.